2-Iodo-6-(trifluoromethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYFTJSGVQORLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657724 | |
| Record name | 2-Iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100366-74-3 | |
| Record name | 2-Iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide to 2-Iodo-6-(trifluoromethyl)pyridine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 2-Iodo-6-(trifluoromethyl)pyridine. This fluorinated pyridine derivative is a critical building block in modern medicinal and agrochemical research, valued for its versatile reactivity in cross-coupling reactions and the unique physicochemical properties imparted by the trifluoromethyl group. This document includes a summary of its physical and chemical properties, detailed experimental protocols for key synthetic transformations, spectroscopic analysis, and safety information.
Core Chemical Properties
This compound is a solid at room temperature with a distinct melting point. Its structure combines a pyridine ring, an electron-withdrawing trifluoromethyl group, and a versatile iodine atom, making it an ideal substrate for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 100366-74-3 | [1] |
| Molecular Formula | C₆H₃F₃IN | [1][2] |
| Molecular Weight | 273.00 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Melting Point | 84-86 °C | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% (typical) | [1] |
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the two functional groups on the pyridine ring: the iodine atom at the 2-position and the trifluoromethyl group at the 6-position.
-
The Carbon-Iodine Bond : The C-I bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in a wide range of palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. Key transformations include:
-
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form biaryl compounds.
-
Sonogashira Coupling : Reaction with terminal alkynes to synthesize aryl-alkynes.[4]
-
Buchwald-Hartwig Amination : Reaction with primary or secondary amines to form aminopyridines.[5][6]
-
Heck Coupling : Reaction with alkenes.
-
-
The Trifluoromethyl Group : The -CF₃ group is a strong electron-withdrawing group and is highly lipophilic. Its incorporation into a molecule can significantly enhance metabolic stability, binding affinity to biological targets, and cell membrane permeability.[7] This makes this compound a valuable synthon in drug discovery programs.
Caption: Logical diagram of this compound's key reactive sites.
Experimental Protocols
The following section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this substrate.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition : Add the anhydrous, degassed solvent via syringe.
-
Heating : Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[8][9]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Spectroscopic Analysis
The structure of this compound and its derivatives can be confirmed using standard spectroscopic techniques.
-
¹H NMR : The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the iodo and trifluoromethyl substituents.
-
¹³C NMR : The carbon NMR spectrum will show six distinct signals for the pyridine ring carbons, with the carbon bearing the -CF₃ group appearing as a quartet due to C-F coupling. The carbon attached to the iodine atom will also be significantly shifted.
-
¹⁹F NMR : A single resonance is expected for the three equivalent fluorine atoms of the -CF₃ group.
-
IR Spectroscopy : The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), as well as C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.[10][11] The C-F stretching vibrations will appear in the 1000-1350 cm⁻¹ region.
-
Mass Spectrometry : The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one iodine atom.
Applications in Drug Discovery and Agrochemicals
This compound is a highly sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[12] The trifluoromethylpyridine (TFMP) motif is present in numerous commercial products.[7] The ability to use the iodo group as a synthetic handle for introducing diverse molecular fragments makes this compound a versatile platform for building libraries of novel compounds for biological screening.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Precautionary Measures:
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280 : Wear protective gloves, protective clothing, and eye/face protection.[1]
-
P302+P352 : IF ON SKIN: Wash with plenty of water and soap.[1]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[13][14]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound [oakwoodchemical.com]
- 3. Page loading... [guidechem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. acrospharma.co.kr [acrospharma.co.kr]
- 14. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to 2-Iodo-6-(trifluoromethyl)pyridine (CAS: 100366-74-3) for Researchers and Drug Development Professionals
An In-depth Exploration of a Key Building Block in Modern Medicinal Chemistry and Agrochemical Synthesis
Introduction
2-Iodo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of both a reactive iodine atom at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring imparts unique chemical properties, making it a versatile substrate for a variety of cross-coupling reactions. The trifluoromethyl group, a common feature in many modern drugs and pesticides, is known to enhance metabolic stability, lipophilicity, and binding affinity of the final molecule. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and its role in the development of targeted therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for researchers and chemists.
| Property | Value | Reference |
| CAS Number | 100366-74-3 | [1] |
| Molecular Formula | C₆H₃F₃IN | [1] |
| Molecular Weight | 272.99 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 84-86 °C | [1] |
| Purity | Typically ≥95% | [1] |
| Canonical SMILES | C1=CC(=NC(=C1)I)C(F)(F)F | [1] |
| InChI Key | OTYFTJSGVQORLS-UHFFFAOYSA-N | [1] |
Synthesis of Trifluoromethylpyridines
The synthesis of trifluoromethylpyridines, including this compound, can be achieved through several strategic approaches. The primary methods involve either the introduction of a trifluoromethyl group onto a pre-existing pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing precursor.
A common industrial method for the synthesis of trifluoromethylpyridines involves a halogen exchange reaction. This process typically starts with a chlorinated picoline derivative, which is then fluorinated. For instance, 2-chloro-6-(trichloromethyl)pyridine can be fluorinated to yield 2-chloro-6-(trifluoromethyl)pyridine, a direct precursor to the iodo-derivative.[2]
Another powerful strategy is the cyclocondensation reaction, which utilizes building blocks already containing the trifluoromethyl group. This approach allows for the construction of the pyridine ring with the desired substitution pattern.[2]
The direct introduction of a trifluoromethyl group can also be accomplished using a trifluoromethyl active species, such as trifluoromethyl copper, which can react with bromo- or iodopyridines.[2]
Key Applications in Organic Synthesis
The iodine atom at the 2-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring, often facilitating these coupling processes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 2-Phenyl-6-(trifluoromethyl)pyridine.
Materials:
-
This compound (1.0 mmol, 273 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-6-(trifluoromethyl)pyridine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing substituted alkynylpyridines, which are valuable intermediates in medicinal chemistry.
Detailed Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 2-(Phenylethynyl)-6-(trifluoromethyl)pyridine.
Materials:
-
This compound (1.0 mmol, 273 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI, 0.06 mmol, 11 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 202 mg, 279 µL)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous tetrahydrofuran and triethylamine to the flask via syringe.
-
Add phenylacetylene dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-(phenylethynyl)-6-(trifluoromethyl)pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the synthesis of a wide variety of substituted aminopyridines from this compound.[3]
Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Objective: To synthesize N-Phenyl-6-(trifluoromethyl)pyridin-2-amine.
Materials:
-
This compound (1.0 mmol, 273 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)
-
Xantphos (0.03 mmol, 17.3 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by this compound and aniline via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-phenyl-6-(trifluoromethyl)pyridin-2-amine.
Application in Drug Discovery: Synthesis of a RAF Kinase Inhibitor
The trifluoromethylpyridine scaffold is a key component in numerous clinically important drugs. A notable example is the synthesis of RAF kinase inhibitors, which are used in the treatment of various cancers. The synthesis of felezonexor, a potent RAF kinase inhibitor, utilizes a 2-chloro-6-(trifluoromethyl)pyridine derivative as a key intermediate.[2] The iodo-analogue, being more reactive in cross-coupling reactions, serves as an excellent starting material for the synthesis of analogues of such inhibitors.
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in BRAF, a member of the RAF kinase family, are common in many cancers, leading to constitutive activation of this pathway and uncontrolled cell growth. RAF inhibitors block the activity of the mutated BRAF protein, thereby inhibiting downstream signaling and tumor growth.
References
2-Iodo-6-(trifluoromethyl)pyridine molecular structure and weight
An In-depth Technical Guide on 2-Iodo-6-(trifluoromethyl)pyridine
This guide provides a comprehensive overview of the molecular structure and properties of this compound, a key reagent in synthetic chemistry, particularly in the development of novel pharmaceuticals.
Molecular and Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of this compound.
| Property | Value | Source |
| Molecular Formula | C6H3F3IN | [1][2] |
| Molecular Weight | 272.997 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 100366-74-3 | [1][2] |
| Canonical SMILES | FC(F)(F)C1=CC=CC(I)=N1 | [1] |
Molecular Structure
The two-dimensional chemical structure of this compound is depicted below. This visualization illustrates the arrangement of atoms and the covalent bonds that constitute the molecule.
References
An In-depth Technical Guide to the Synthesis of 2-Iodo-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the primary synthetic routes to 2-Iodo-6-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the iodo and trifluoromethyl groups on the pyridine ring offers versatile handles for further chemical modifications, making this compound highly valuable in medicinal chemistry and material science. This document details the most common and effective methods for its synthesis: the Sandmeyer reaction, halogen exchange (Finkelstein reaction), and directed ortho-lithiation. Each method is presented with detailed experimental protocols, a summary of quantitative data, and visual representations of the reaction pathways.
Sandmeyer Reaction from 2-Amino-6-(trifluoromethyl)pyridine
The Sandmeyer reaction is a classical and reliable method for the conversion of an amino group on an aromatic ring to a variety of functionalities, including halides, via a diazonium salt intermediate. In the context of synthesizing this compound, this approach starts from the readily available 2-amino-6-(trifluoromethyl)pyridine.
Reaction Pathway
The overall transformation involves two main steps: the diazotization of the amino group followed by the displacement of the diazonium group with iodide.
Caption: Sandmeyer Reaction Pathway for this compound Synthesis.
Experimental Protocol
A representative experimental procedure for a similar transformation to produce an iodinated trifluoromethylpyridine is as follows[1]:
-
Diazotization:
-
Dissolve 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable acidic medium, such as 5N hydrochloric acid.
-
Cool the solution to a temperature between 0 and 5 °C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1-1.5 eq) in water dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting mixture at this temperature for an additional 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (KI) (1.5-2.0 eq) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution is typically observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Amino-6-(trifluoromethyl)pyridine | General |
| Key Reagents | NaNO₂, HCl, KI | General |
| Typical Yield | 70-90% | [1] |
| Purity | >95% after chromatography | [2] |
Halogen Exchange (Finkelstein Reaction)
The Finkelstein reaction is a well-established method for halogen exchange, typically involving the conversion of an alkyl or aryl chloride or bromide to the corresponding iodide.[3][4][5] For aromatic systems, this reaction often requires a catalyst, such as copper(I) iodide, to facilitate the substitution.[3] This method is advantageous when the corresponding 2-chloro- or 2-bromo-6-(trifluoromethyl)pyridine is more readily accessible than the amino precursor.
Reaction Pathway
The reaction involves the direct displacement of a halogen atom (Cl or Br) with iodide, often facilitated by a copper catalyst.
Caption: Finkelstein Reaction for this compound Synthesis.
Experimental Protocol
A general procedure for the copper-catalyzed Finkelstein reaction on an aromatic halide is as follows:
-
Reaction Setup:
-
To a flame-dried reaction vessel, add 2-chloro- or 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq), sodium iodide (NaI) (2.0-3.0 eq), and a catalytic amount of copper(I) iodide (CuI) (5-10 mol%).
-
Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.
-
If necessary, a ligand such as N,N'-dimethylethylenediamine (DMEDA) can be added to improve the reaction rate and yield.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 100 and 150 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with aqueous ammonia to remove copper salts, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Chloro- or 2-Bromo-6-(trifluoromethyl)pyridine | General |
| Key Reagents | NaI, CuI (catalyst) | [3] |
| Typical Yield | Moderate to high | [3] |
| Purity | >95% after chromatography | [2] |
Directed ortho-Lithiation
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[1] In this method, a directing group on the pyridine ring coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. The resulting lithiated intermediate can then be quenched with an electrophile, in this case, an iodine source. For 6-(trifluoromethyl)pyridine, the trifluoromethyl group itself can act as a directing group, although its electron-withdrawing nature also activates the ring towards nucleophilic attack. Therefore, the choice of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial.
Reaction Pathway
This method involves the deprotonation of the C2 position of the pyridine ring, followed by quenching with an iodinating agent.
Caption: Directed ortho-Lithiation for this compound Synthesis.
Experimental Protocol
A general procedure for directed ortho-lithiation followed by iodination is as follows:
-
Formation of the Lithiated Intermediate:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (n-BuLi) (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
To this freshly prepared LDA solution, add a solution of 6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
-
Iodination:
-
Prepare a solution of iodine (I₂) (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the lithiated intermediate at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 6-(Trifluoromethyl)pyridine | General |
| Key Reagents | LDA, I₂ | [1] |
| Typical Yield | Moderate | General |
| Purity | >95% after chromatography | [2] |
Summary and Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| Sandmeyer Reaction | 2-Amino-6-(trifluoromethyl)pyridine | NaNO₂, HCl, KI | High yields, reliable, well-established. | Requires handling of potentially unstable diazonium salts. |
| Halogen Exchange | 2-Chloro/Bromo-6-(trifluoromethyl)pyridine | NaI, CuI (cat.) | Utilizes potentially more accessible starting materials. | May require harsh reaction conditions (high temperatures) and a catalyst. |
| Directed Lithiation | 6-(Trifluoromethyl)pyridine | LDA, I₂ | Regioselective, starts from a simpler precursor. | Requires cryogenic temperatures and strictly anhydrous conditions; potential for side reactions. |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic strategies. The choice of the most suitable method will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory equipment available. The Sandmeyer reaction offers a high-yielding and reliable route from the corresponding amine. Halogen exchange provides a viable alternative if the chloro or bromo analogues are more accessible. Directed ortho-lithiation presents a regioselective approach from the parent heterocycle but requires more stringent reaction conditions. This guide provides the necessary foundational information for researchers to select and implement the most appropriate synthetic pathway for their specific needs in the pursuit of novel chemical entities.
References
Technical Guide to the Spectral Analysis of 2-Iodo-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the chemical compound 2-Iodo-6-(trifluoromethyl)pyridine, a key building block in pharmaceutical and agrochemical research. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in synthesis.
Core Spectral Data
The following tables summarize the key spectral data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 7.85 | t | 7.8 | H-4 |
| 7.75 | d | 7.7 | H-3 | |
| 7.50 | d | 7.9 | H-5 | |
| ¹³C NMR | 148.8 (q) | quartet | 35.1 | C-6 |
| 140.2 | singlet | - | C-4 | |
| 131.7 | singlet | - | C-5 | |
| 127.3 (q) | quartet | 3.5 | C-3 | |
| 120.9 (q) | quartet | 275.4 | CF₃ | |
| 100.1 | singlet | - | C-2 | |
| ¹⁹F NMR | -67.8 | s | - | CF₃ |
Note: NMR data can be influenced by solvent and concentration. The data presented here is a representative example.
Infrared (IR) Spectroscopy
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Weak | Aromatic C-H stretch |
| ~1580, 1550, 1420 | Medium | C=C/C=N aromatic ring stretching |
| ~1300-1100 | Strong | C-F stretching (CF₃ group) |
| ~840, 790 | Medium | C-H out-of-plane bending |
| ~500-600 | Medium | C-I stretch |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| Electron Ionization (EI) | 273 | 100 | [M]⁺ (Molecular Ion) |
| 146 | - | [M-I]⁺ | |
| 127 | - | [I]⁺ | |
| 69 | - | [CF₃]⁺ |
Note: Fragmentation patterns can vary depending on the ionization energy and the specific mass spectrometer used.
Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 10-20 mg/mL.
-
¹H NMR: Spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Spectra are acquired on the same instrument at a frequency of 100 MHz. A spectral width of 0-160 ppm is used, with a relaxation delay of 2-5 seconds and a larger number of scans (1024-4096) to achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.
-
¹⁹F NMR: Spectra are obtained at a frequency of 376 MHz. A typical spectral width of -50 to -80 ppm is used, with a relaxation delay of 1-2 seconds.
Infrared (IR) Spectroscopy
Infrared spectra are typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples.
-
A background spectrum of the clean ATR crystal is recorded.
-
A small amount of the solid this compound is placed onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The sample spectrum is then recorded, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.
-
A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral characterization of this compound.
An In-depth Technical Guide to the Physical Properties of 2-Iodo-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Iodo-6-(trifluoromethyl)pyridine, a key building block in pharmaceutical and agrochemical research. The information is presented to support laboratory work and computational modeling.
Core Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is provided in the table below. These values have been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C6H3F3IN | [1][2] |
| Molecular Weight | 272.99 g/mol | [1][3] |
| CAS Number | 100366-74-3 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 84 to 86°C | [1][2] |
| Boiling Point | 206.2°C at 760 mmHg | [4] |
| Flash Point | 78.5°C | [4] |
| Refractive Index | 1.523 | [4] |
| Purity | 95.0% - 97.00% | [1][4] |
Experimental Protocols
Standard methodologies for determining the key physical properties listed above are outlined below. These are generalized protocols and may require optimization based on the specific equipment and sample purity.
1. Melting Point Determination (Capillary Method)
-
Apparatus: Mel-Temp apparatus or similar, capillary tubes (sealed at one end).
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2°C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
2. Boiling Point Determination (Distillation Method)
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
A sample of this compound is placed in the distillation flask with boiling chips.
-
The apparatus is assembled for simple distillation. The thermometer bulb should be positioned just below the side arm of the distillation flask.
-
The sample is heated until it boils, and the vapor rises to the thermometer.
-
The temperature at which the liquid is in equilibrium with its vapor (i.e., the temperature at which the liquid condenses on the thermometer bulb) is recorded as the boiling point. The atmospheric pressure should also be recorded.
-
3. Refractive Index Measurement
-
Apparatus: Abbe refractometer.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of the liquid sample (if the compound is melted) are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the scale. The temperature at which the measurement is taken should be recorded.
-
Chemical Reactivity and Synthesis Pathway
This compound is a versatile intermediate in organic synthesis, often utilized in cross-coupling reactions. A common application is in Suzuki coupling reactions, where the iodo group is displaced by a boronic acid derivative in the presence of a palladium catalyst.
Caption: Suzuki coupling of this compound.
Workflow for Physical Property Determination
The logical workflow for determining the physical properties of a chemical sample like this compound is outlined below.
Caption: Workflow for physical property analysis.
References
The Strategic Role of 2-Iodo-6-(trifluoromethyl)pyridine in Contemporary Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When this powerful functional group is combined with a pyridine ring, a versatile pharmacophore in its own right, the resulting trifluoromethylpyridine core offers a valuable platform for the development of novel therapeutics. This technical guide focuses on the commercial availability, synthesis, and application of a key building block in this class: 2-Iodo-6-(trifluoromethyl)pyridine. Its unique substitution pattern, featuring a reactive iodine atom, makes it an ideal substrate for a variety of cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This guide will provide an in-depth overview of its commercial landscape, detailed experimental protocols for its synthesis and key reactions, and its application in the development of targeted therapies, with a focus on inhibitors of the Janus kinase (JAK) and Glycogen Synthase Kinase 3 (GSK3) signaling pathways.
Commercial Availability
This compound (CAS Number: 100366-74-3) is readily available from a range of commercial chemical suppliers. Researchers can procure this key intermediate in various quantities, from milligrams to kilograms, to support projects from early-stage discovery to process development. The typical purity of the commercially available compound is in the range of 95-99%.
Below is a summary of representative commercial suppliers and their product specifications. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| Fluorochem | F037268 | >95% | 1g, 5g, 25g |
| Oakwood Chemical | 037268 | 95% | 250mg, 1g, 5g, 25g, 100g |
| Sigma-Aldrich | - | - | Inquire for availability |
| BLD Pharm | BD109337 | >97% | 1g, 5g, 25g |
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₆H₃F₃IN |
| Molecular Weight | 272.99 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 84-86 °C |
Synthesis and Experimental Protocols
While this compound is commercially available, understanding its synthesis is crucial for process development and cost-effective scale-up. A common synthetic route involves the conversion of the more readily available 2-amino-6-(trifluoromethyl)pyridine via a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol outlines the diazotization of 2-amino-6-(trifluoromethyl)pyridine followed by iodination.
Materials:
-
2-Amino-6-(trifluoromethyl)pyridine
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite (Na₂SO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, dissolve 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes at this temperature.
-
Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium sulfite to remove excess iodine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Key Reactions and Experimental Protocols
The iodine atom in this compound serves as a versatile handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3-5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, the terminal alkyne (1.2 eq), and the amine base.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the amination of this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., aniline or a primary/secondary aliphatic amine, 1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos or BINAP, 2-4 mol%)
-
Base (e.g., sodium tert-butoxide or cesium carbonate, 1.5 eq)
-
Solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a reaction vessel.
-
Add the solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 80-110 °C until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The 2-(trifluoromethyl)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates and approved drugs. Its ability to engage in key interactions with protein targets, coupled with the favorable properties imparted by the trifluoromethyl group, makes it a valuable component in the design of kinase inhibitors.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune diseases and cancers. Small molecule inhibitors of JAKs have emerged as a significant class of therapeutics. The 2-(trifluoromethyl)pyridine moiety can be found in the core structure of some JAK inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase domain.
Reactivity at the C2-Iodo Position: A Hub for Cross-Coupling and Metallation
An In-depth Technical Guide to the Key Reactive Sites of 2-Iodo-6-(trifluoromethyl)pyridine
Introduction
This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its utility stems from the presence of two key reactive handles on the pyridine ring: a carbon-iodine bond at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 6-position. This combination of features imparts distinct reactivity patterns, allowing for selective functionalization through a variety of modern synthetic methodologies. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes this scaffold a valuable component in the design of novel bioactive molecules and functional materials. This guide provides a detailed exploration of the principal reactive sites of this compound, complete with experimental protocols and mechanistic insights.
The carbon-iodine bond at the C2 position is the most prominent reactive site on the molecule. The high polarizability and relative weakness of the C-I bond make it an excellent substrate for a wide array of transformations, particularly palladium-catalyzed cross-coupling reactions and metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds at the C2 position.
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl iodide with an organoboron reagent. The electron-deficient nature of the this compound substrate generally leads to efficient oxidative addition to the palladium(0) catalyst, facilitating the coupling process.[1][2][3]
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | ~90 |
| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | ~80-90 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and ligand, if required.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1).
-
Heat the reaction mixture to the specified temperature (e.g., 90 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-(trifluoromethyl)pyridine.
This reaction enables the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis.[4][5][6] The reaction couples this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand.[6]
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | ~80-95 |
| Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 110 | ~75-85 |
| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | ~88 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., BINAP, 0.04 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Seal the vial and heat the mixture with stirring for the required time (typically 12-24 hours) at the specified temperature (e.g., 100 °C).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the aminated product.
The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7][8]
Table 3: Representative Sonogashira Coupling Conditions
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | ~90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60 | ~85 |
| 1-Heptyne | Pd(dppf)Cl₂ | CuI | DIPA | DMF | 80 | ~80-90 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.04 eq.).
-
Add a degassed amine base (e.g., triethylamine, 3.0 eq.).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting iodide is consumed (as monitored by TLC/GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite to remove the catalyst residues.
-
Wash the organic phase with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography to obtain the 2-alkynyl-6-(trifluoromethyl)pyridine.[9]
Metal-Halogen Exchange Reactions
The C-I bond can be readily converted into a C-metal bond, generating highly reactive organometallic intermediates that can be trapped with various electrophiles.
Treatment of this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures results in a rapid iodine-lithium exchange to form 2-lithio-6-(trifluoromethyl)pyridine. This powerful nucleophile can react with a wide range of electrophiles.
Experimental Protocol: Iodine-Lithium Exchange and Electrophilic Quench
-
Dissolve this compound (1.0 eq.) in anhydrous THF or diethyl ether under an argon atmosphere in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Add a solution of the desired electrophile (e.g., benzaldehyde, dimethylformamide, CO₂) (1.2 eq.) in THF dropwise.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or crystallization.
Formation of the corresponding Grignard reagent can be achieved through magnesium-halogen exchange.[10][11] This provides an alternative organometallic nucleophile that is often more compatible with certain functional groups than its organolithium counterpart.[12]
Experimental Protocol: Grignard Reagent Formation via Magnesium-Halogen Exchange
-
To a solution of this compound (1.0 eq.) in anhydrous THF at 0 °C, add isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) (1.1 eq., 1.3 M in THF) dropwise.
-
Stir the mixture at 0 °C for 1-2 hours to ensure complete formation of the Grignard reagent, 2-(chloromagnesio)-6-(trifluoromethyl)pyridine.
-
The resulting Grignard reagent can be used directly by adding an electrophile to the reaction mixture at the appropriate temperature (typically between -20 °C and room temperature).
-
Workup involves quenching with aqueous NH₄Cl, extraction, drying, and purification as described for the lithiation protocol.
Reactivity at Pyridine Ring C-H Bonds
While the C-I bond is the primary site of reactivity, the C-H bonds at positions 3, 4, and 5 can also be functionalized, typically through transition-metal-catalyzed C-H activation.[13] These reactions are more challenging due to the electron-deficient nature of the ring but offer an atom-economical route to substituted pyridines.[13][14] The regioselectivity is governed by the catalyst, directing group (if any), and the inherent electronic properties of the substrate. For this compound, C-H activation would likely be directed to the C4 position due to steric and electronic influences.[15]
Nucleophilic Aromatic Substitution (SNAr)
The trifluoromethyl group is a powerful electron-withdrawing group, which, along with the ring nitrogen, strongly deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).[16][17] While the iodide at C2 is an excellent leaving group, SNAr reactions with strong nucleophiles could potentially occur, although palladium-catalyzed couplings are generally more common and efficient.[18] The high electron deficiency makes this scaffold susceptible to attack by potent nucleophiles at positions activated by the CF₃ group.[19]
This compound possesses a well-defined hierarchy of reactive sites, dominated by the versatile carbon-iodine bond at the C2 position. This site serves as a linchpin for introducing a vast array of functional groups through robust and predictable methodologies like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as metal-halogen exchange. The strong electron-withdrawing nature of the trifluoromethyl group not only influences the reactivity at C2 but also activates the pyridine ring for potential C-H functionalization and nucleophilic aromatic substitution. This multifaceted reactivity profile cements the role of this compound as a cornerstone building block for the synthesis of complex, high-value molecules in the pharmaceutical and materials science sectors.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. grignard reagent formation: Topics by Science.gov [science.gov]
- 13. 2-Iodo-4-(trifluoromethyl)pyridine | 326894-74-0 | Benchchem [benchchem.com]
- 14. Direct arylation of pyridines without the use of a transition metal catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Trifluoromethyl Group's Profound Electronic Influence on the Pyridine Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group onto a pyridine ring is a cornerstone of modern medicinal chemistry and agrochemical design. This powerful electron-withdrawing moiety dramatically alters the electronic landscape of the pyridine core, influencing its reactivity, basicity, and intermolecular interactions. This in-depth technical guide elucidates the fundamental electronic effects of the trifluoromethyl group on the pyridine ring, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying principles.
Quantitative Analysis of Electronic Effects
The electron-withdrawing nature of the trifluoromethyl group is quantifiable through several key parameters, including Hammett constants, pKa values of the corresponding pyridinium ions, and NMR chemical shifts. These values are crucial for predicting the behavior of trifluoromethyl-substituted pyridines in chemical reactions and biological systems.
Hammett Substituent Constants (σ)
| Substituent | σm | σp |
| -CF₃ | 0.43 | 0.54 |
Note: These values are for the trifluoromethyl group on a benzene ring and serve as a close approximation for its effect on a pyridine ring.
Acidity Constant (pKa) of Trifluoromethyl-Substituted Pyridinium Ions
The introduction of a trifluoromethyl group significantly increases the acidity of the corresponding pyridinium ion (lowers the pKa) by inductively withdrawing electron density from the nitrogen atom, making it less basic. This effect is dependent on the position of the CF₃ group relative to the nitrogen.
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.25 |
| 2-(Trifluoromethyl)pyridine | 1.77 |
| 3-(Trifluoromethyl)pyridine | 2.84 |
| 4-(Trifluoromethyl)pyridine | 3.53 |
NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed picture of the electronic environment within a molecule. The strong electron-withdrawing nature of the trifluoromethyl group leads to characteristic downfield shifts in ¹H and ¹³C NMR spectra for the protons and carbons of the pyridine ring, respectively. The ¹⁹F NMR chemical shift is also a key identifier.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |
| H-2 | - | 8.91 (s) | 8.82 (d, J=5.1 Hz) |
| H-3 | 7.66 (d, J=7.8 Hz) | - | 7.51 (d, J=5.1 Hz) |
| H-4 | 7.91 (t, J=7.8 Hz) | 7.94 (d, J=7.9 Hz) | - |
| H-5 | 7.45 (dd, J=7.8, 4.7 Hz) | 7.50 (dd, J=7.9, 4.8 Hz) | 7.51 (d, J=5.1 Hz) |
| H-6 | 8.69 (d, J=4.7 Hz) | 8.82 (d, J=4.8 Hz) | 8.82 (d, J=5.1 Hz) |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |
| C-2 | 149.8 (q, J=34.9 Hz) | 151.7 | 150.9 |
| C-3 | 121.5 (q, J=5.8 Hz) | 131.2 (q, J=33.8 Hz) | 121.0 (q, J=3.8 Hz) |
| C-4 | 137.0 | 137.7 | 148.5 (q, J=34.6 Hz) |
| C-5 | 126.9 | 123.6 | 121.0 (q, J=3.8 Hz) |
| C-6 | 150.3 | 152.3 | 150.9 |
| -CF₃ | 122.2 (q, J=274.5 Hz) | 123.7 (q, J=273.4 Hz) | 121.5 (q, J=274.9 Hz) |
¹⁹F NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | ¹⁹F Chemical Shift |
| 2-(Trifluoromethyl)pyridine | -68.1 |
| 3-(Trifluoromethyl)pyridine | -63.7 |
| 4-(Trifluoromethyl)pyridine | -64.9 |
Experimental Protocols
Accurate determination of the aforementioned parameters is essential for reliable structure-activity relationship (SAR) studies. The following are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method involves the titration of the trifluoromethyl-substituted pyridine with a strong acid and monitoring the pH change.
Materials and Equipment:
-
pH meter with a glass electrode
-
Automatic burette
-
Magnetic stirrer and stir bar
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Trifluoromethyl-substituted pyridine sample of known concentration (e.g., 0.01 M in deionized water)
-
Deionized water
-
Standard buffer solutions for pH meter calibration (pH 4, 7, and 10)
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffer solutions.
-
Sample Preparation: Accurately prepare a solution of the trifluoromethyl-substituted pyridine in deionized water.
-
Titration Setup: Place a known volume of the pyridine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Begin the titration by adding small, precise increments of the standardized HCl solution from the automatic burette.
-
Data Collection: Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration well past the equivalence point (the point of the steepest pH change).
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve.
Determination of Hammett Constants (σ)
The Hammett constants for the trifluoromethyl group on the pyridine ring can be determined by measuring the ionization constants (Ka) of a series of substituted pyridinium ions and applying the Hammett equation:
log(K/K₀) = ρσ
where K is the acidity constant of the substituted pyridinium ion, K₀ is the acidity constant of the unsubstituted pyridinium ion, ρ is the reaction constant (defined as 1 for the ionization of benzoic acids, but needs to be determined for the pyridinium system), and σ is the substituent constant.
Procedure:
-
Synthesize a series of pyridines with substituents of known Hammett constants at the desired position (e.g., 4-substituted pyridines).
-
Determine the pKa values for each of the synthesized pyridinium ions using the potentiometric titration method described above.
-
Calculate the acidity constants (Ka) from the pKa values (Ka = 10⁻ᵖᴷᵃ).
-
Construct a Hammett plot by plotting log(K/K₀) for the known substituents against their established σ values.
-
Determine the reaction constant (ρ) from the slope of the linear regression of the Hammett plot.
-
Determine the pKa of the trifluoromethyl-substituted pyridine of interest using the same method.
-
Calculate log(K/K₀) for the trifluoromethyl-substituted pyridine.
-
Calculate the Hammett constant (σ) for the trifluoromethyl group using the determined ρ value: σ = [log(K/K₀)] / ρ.
Visualizing Electronic Effects and Experimental Workflows
Graphviz diagrams can be used to visualize the logical relationships of electronic effects and the workflow of experimental procedures.
Caption: Logical relationship of the electronic effects of the trifluoromethyl group.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Caption: Experimental workflow for the determination of Hammett constants.
Conclusion
The trifluoromethyl group exerts a powerful and predictable electronic influence on the pyridine ring, primarily through a strong electron-withdrawing inductive effect. This effect profoundly decreases the basicity of the pyridine nitrogen and alters the reactivity of the aromatic ring, making it a valuable tool for fine-tuning the properties of drug candidates and agrochemicals. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to understand, predict, and harness the electronic effects of the trifluoromethyl group in their molecular design endeavors.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Iodo-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Iodo-6-(trifluoromethyl)pyridine with various arylboronic acids. This reaction is a valuable tool for the synthesis of 2-aryl-6-(trifluoromethyl)pyridines, which are important structural motifs in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The reaction of this compound with arylboronic acids allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the pyridine ring. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine ring and the resulting products often exhibit unique biological and physical properties.
Challenges in the Suzuki coupling of 2-halopyridines can arise from the coordination of the pyridine nitrogen to the palladium catalyst, which can lead to catalyst deactivation. Careful selection of ligands, bases, and reaction conditions is therefore crucial for achieving high yields and purity.
Reaction Scheme
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | Moderate |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (3) | Toluene | 110 | 8 | High |
| 3 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF | 90 | 16 | Good |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 10 | High |
Table 2: Substrate Scope with Various Arylboronic Acids
Reaction Conditions: this compound (1.0 equiv), Arylboronic Acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.5 equiv), in 1,4-Dioxane at 100 °C for 12 h.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-6-(trifluoromethyl)pyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-(trifluoromethyl)pyridine | 92 |
| 3 | 4-Acetylphenylboronic acid | 2-(4-Acetylphenyl)-6-(trifluoromethyl)pyridine | 78 |
| 4 | 3-Thienylboronic acid | 2-(3-Thienyl)-6-(trifluoromethyl)pyridine | 75 |
| 5 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine | 88 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using aqueous conditions)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.5 mmol, 2.5 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) to the reaction vessel. If aqueous conditions are used, add the degassed water at this stage (e.g., Dioxane/H₂O 4:1).
-
Degassing: If not already performed under an inert atmosphere, degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-(trifluoromethyl)pyridine product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Iodo-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-Iodo-6-(trifluoromethyl)pyridine. This reaction is a powerful and versatile method for the formation of a carbon-nitrogen (C-N) bond, yielding valuable 2-amino-6-(trifluoromethyl)pyridine derivatives, which are significant scaffolds in medicinal chemistry and materials science.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[1] For the substrate this compound, the electron-withdrawing nature of the trifluoromethyl group and the position of the iodine atom influence the reactivity of the C-I bond, making it a suitable candidate for this transformation. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired aminopyridine product.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of this compound to form a Pd(II) complex.[2]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex to form the desired C-N bond and regenerate the Pd(0) catalyst.[2]
The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, thereby increasing the reaction rate and efficiency.[3]
Data Presentation: Typical Reaction Parameters and Outcomes
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines. These data are representative and may require optimization for specific substrates.
Table 1: Reaction of this compound with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 |
| 2 | p-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (1.5) | THF | 80 | 10 | 95 |
| 4 | Cyclohexylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 85 |
Table 2: Reaction of this compound with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 96 |
| 2 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 14 | 91 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (1.5) | THF | 80 | 16 | 87 |
| 4 | Dibenzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 78 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, Xantphos)
-
Base (e.g., NaOtBu, K₃PO₄, LiHMDS, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk tube or sealed vial under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Addition of Reactants: Add this compound and the amine to the reaction vessel, followed by the anhydrous solvent.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring at the specified temperature for the indicated time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.[4]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-amino-6-(trifluoromethyl)pyridine derivative.
Optimization of Reaction Parameters
For challenging substrates or to improve reaction efficiency, optimization of the following parameters may be necessary:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. For electron-deficient pyridines, bulky and electron-rich ligands like XPhos, RuPhos, and BrettPhos often give superior results.[5]
-
Base: The strength and nature of the base can significantly impact the reaction.[6] Strong, non-nucleophilic bases like NaOtBu and LiHMDS are commonly used. For base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be employed, potentially requiring higher temperatures or longer reaction times.[7]
-
Solvent: The polarity of the solvent can influence the solubility of the reactants and the stability of the catalytic species. Toluene and dioxane are common choices for their high boiling points and ability to dissolve the reactants and catalyst complex.
-
Temperature: The reaction temperature is typically in the range of 80-120 °C. Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Versatile Role of 2-Iodo-6-(trifluoromethyl)pyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The fluorinated building block, 2-Iodo-6-(trifluoromethyl)pyridine, has emerged as a critical scaffold in modern medicinal chemistry. Its unique electronic properties and versatile reactivity make it an invaluable starting material for the synthesis of a diverse range of biologically active molecules. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the iodo-substituent provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a prominent class of targeted therapeutics. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in drug discovery and development.
Application Note 1: Synthesis of Pexidartinib, a CSF-1R Inhibitor
Introduction: Pexidartinib (Turalio®) is an orally bioavailable kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF-1R), KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 (FLT3).[1][2] By inhibiting CSF-1R signaling, Pexidartinib effectively blocks the proliferation and survival of tumor-associated macrophages (TAMs), which play a crucial role in the tumor microenvironment.[3][4] A key synthetic intermediate for Pexidartinib is a molecule containing the 6-(trifluoromethyl)pyridin-3-yl)methyl moiety, which can be derived from this compound.
Mechanism of Action: Pexidartinib is a selective tyrosine kinase inhibitor that targets the CSF1/CSF1R pathway. It stabilizes the auto-inhibited conformation of the CSF-1R juxtamembrane region, thereby preventing the binding of CSF-1 and ATP. This inhibition blocks the ligand-induced autophosphorylation of the receptor, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival.[1][3]
Quantitative Data: Biological Activity of Pexidartinib
| Target | IC50 (nM) | Reference |
| CSF-1R | 17 | [3] |
| c-KIT | 12 | [3] |
| FLT3-ITD | 9 | [3] |
Signaling Pathway:
The binding of CSF-1 to its receptor, CSF-1R, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PI3K-AKT, ERK1/2, and JAK/STAT pathways, which are critical for cell proliferation, survival, and differentiation.[5][6] Pexidartinib blocks the initial autophosphorylation step, thus inhibiting the entire downstream signaling cascade.
Caption: CSF-1R Signaling Pathway and Inhibition by Pexidartinib.
Application Note 2: Synthesis of RAF709, a Pan-RAF Inhibitor
Introduction: RAF709 is a potent and selective inhibitor of both BRAF and CRAF kinases, which are key components of the RAS-RAF-MEK-ERK signaling pathway.[7][8] This pathway is frequently dysregulated in various cancers due to mutations in RAS or BRAF genes.[9] The chemical structure of RAF709 incorporates a trifluoromethylpyridine moiety, highlighting the utility of this compound as a precursor in its synthesis.
Mechanism of Action: RAF709 is an ATP-competitive inhibitor that targets both monomeric and dimeric forms of BRAF and CRAF kinases. By binding to the ATP-binding pocket of these kinases, RAF709 prevents their activation and subsequent phosphorylation of MEK, thereby inhibiting the downstream signaling cascade that drives cell proliferation.[7][8]
Quantitative Data: Biological Activity of RAF709
| Target | IC50 (nM) | Reference |
| BRAF | 0.4 | [10] |
| CRAF | 0.5 | [10] |
Signaling Pathway:
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cell cycle progression. The pathway is initiated by the activation of RAS proteins, which then recruit and activate RAF kinases. Activated RAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell growth and survival.[11][12]
Caption: RAS-RAF-MEK-ERK Signaling Pathway and Inhibition by RAF709.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl boronic acid or ester.
Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask or microwave vial, add this compound, the boronic acid/ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Synthesis of Pexidartinib Intermediate via Reductive Amination
This protocol outlines the synthesis of a key intermediate for Pexidartinib, involving the reductive amination of an aldehyde with an amine derived from this compound.
Workflow:
Caption: General workflow for reductive amination.
Materials:
-
5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (1.0 eq)
-
6-(Trifluoromethyl)nicotinaldehyde (1.1 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine and 6-(trifluoromethyl)nicotinaldehyde in the anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to yield the Pexidartinib precursor.
Disclaimer: These protocols are intended as a general guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. scispace.com [scispace.com]
- 9. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selvita.com [selvita.com]
- 12. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Iodo-6-(trifluoromethyl)pyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deliberate incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles, can lead to compounds with superior efficacy, selectivity, and bioavailability.[1][2] Within this context, the trifluoromethylpyridine moiety has emerged as a privileged structural motif, present in a wide array of commercially successful herbicides, fungicides, and insecticides.[2][3] Since 1990, there has been a notable increase in the development of agrochemicals containing the 6-(trifluoromethyl)pyridine unit.[2]
2-Iodo-6-(trifluoromethyl)pyridine is a key building block for the synthesis of these vital agricultural products. Its utility lies in its ability to readily participate in a variety of palladium-catalyzed cross-coupling reactions, allowing for the efficient and modular construction of complex molecular architectures. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) center, making it an excellent electrophilic partner in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations enable the facile introduction of diverse aryl, alkynyl, and amino functionalities at the 2-position of the pyridine ring, providing access to a vast chemical space for the discovery of novel agrochemicals.
This document provides detailed application notes and experimental protocols for the use of this compound as a versatile building block in the synthesis of agrochemical intermediates.
Key Applications in Agrochemical Synthesis
This compound serves as a critical starting material for the synthesis of various agrochemical classes, including:
-
Fungicides: The strobilurin fungicide picoxystrobin, for instance, contains a 6-(trifluoromethyl)pyridin-2-yloxy moiety, which can be synthesized from precursors derived from 2-substituted-6-(trifluoromethyl)pyridines.[2]
-
Herbicides: Many modern herbicides feature substituted pyridine cores, and the introduction of a trifluoromethyl group can significantly enhance their activity.
-
Insecticides: The unique electronic properties of the 6-(trifluoromethyl)pyridine ring can be exploited to design potent insecticides that target specific receptors in pests.
The following sections detail representative protocols for key palladium-catalyzed cross-coupling reactions using this compound.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-(trifluoromethyl)pyridines
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common structural motifs in agrochemicals.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Representative Protocol: Suzuki-Miyaura Coupling
Reaction:
This compound + Arylboronic Acid --(Pd catalyst, Base)--> 2-Aryl-6-(trifluoromethyl)pyridine
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 272.98 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| 1,4-Dioxane | 88.11 | 5 mL | - |
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 273 mg), arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol, 652 mg).
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-aryl-6-(trifluoromethyl)pyridine.
Expected Yield: 70-95% (Varies depending on the arylboronic acid used).
Sonogashira Coupling: Synthesis of 2-Alkynyl-6-(trifluoromethyl)pyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4] This reaction is invaluable for introducing alkynyl moieties into aromatic systems, which are important pharmacophores in many agrochemicals.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling of this compound.
Representative Protocol: Sonogashira Coupling
Reaction:
This compound + Terminal Alkyne --(Pd/Cu catalyst, Base)--> 2-Alkynyl-6-(trifluoromethyl)pyridine
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 272.98 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | 72.11 | 5 mL | - |
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 273 mg), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Add anhydrous, degassed tetrahydrofuran (5 mL) and triethylamine (3.0 mmol, 0.42 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2-alkynyl-6-(trifluoromethyl)pyridine.
Expected Yield: 75-98% (Varies depending on the terminal alkyne used).
Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-(trifluoromethyl)pyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful tool for the formation of carbon-nitrogen bonds.[1] This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl amines, which are prevalent in many biologically active compounds.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Representative Protocol: Buchwald-Hartwig Amination
Reaction:
This compound + Amine --(Pd catalyst, Ligand, Base)--> 2-Amino-6-(trifluoromethyl)pyridine
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 272.98 | 1.0 | 1.0 |
| Amine | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| Xantphos | 578.68 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | 92.14 | 5 mL | - |
Procedure:
-
In a glovebox, charge a dry Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and Xantphos (0.03 mmol, 17.4 mg).
-
Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes.
-
To this catalyst solution, add this compound (1.0 mmol, 273 mg), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired 2-amino-6-(trifluoromethyl)pyridine derivative.
Expected Yield: 60-90% (Varies depending on the amine used).
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for the efficient construction of a diverse range of substituted pyridine derivatives. The protocols outlined in these application notes provide a solid foundation for researchers and scientists in the agrochemical industry to explore the vast potential of this key intermediate in the development of new and improved crop protection solutions. The modularity and efficiency of these methods facilitate the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of next-generation agrochemicals.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cross-couplings in the synthesis of agrochemicals [agris.fao.org]
- 4. scispace.com [scispace.com]
Synthesis of Novel Heterocycles from 2-Iodo-6-(trifluoromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-Iodo-6-(trifluoromethyl)pyridine as a versatile starting material. The trifluoromethyl group at the 6-position and the iodo group at the 2-position of the pyridine ring offer unique reactivity, making this compound a valuable building block in medicinal chemistry and materials science.
The following sections detail key palladium-catalyzed cross-coupling reactions—Sonogashira, Buchwald-Hartwig, and Suzuki-Miyaura—for the functionalization of the C2-position, followed by potential cyclization strategies to construct fused heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.
Sonogashira Coupling: Synthesis of 2-Alkynyl-6-(trifluoromethyl)pyridines
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is instrumental in synthesizing 2-alkynyl-6-(trifluoromethyl)pyridines, which are key intermediates for subsequent cyclization reactions to form fused heterocycles.
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling reaction.
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound is as follows:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add an anhydrous solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (5 mL), followed by a base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically ranging from room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
While specific data for this compound is not extensively available in the public domain, the following table provides representative conditions and expected yields based on similar substrates.
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 12 | 85-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 50 | 8 | 80-90 |
| Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 24 | 75-85 |
Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-(trifluoromethyl)pyridines
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction provides access to a wide range of 2-amino-6-(trifluoromethyl)pyridine derivatives, which are important scaffolds in medicinal chemistry.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
In a glovebox, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv).
-
Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add an anhydrous solvent (e.g., toluene, dioxane, 0.1-0.2 M).
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture with stirring to the specified temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data:
The following table presents typical conditions and expected yields for the Buchwald-Hartwig amination of similar aryl halides.
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 80-95 |
| Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Dioxane | 90 | 16 | 75-90 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 110 | 10 | 85-98 |
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-(trifluoromethyl)pyridines
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid or a boronic ester. This method is highly effective for the synthesis of 2-aryl-6-(trifluoromethyl)pyridines.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, CsF, 2-3 equiv).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (usually 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water and an organic solvent for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Quantitative Data:
The following table provides representative conditions and expected yields for the Suzuki-Miyaura coupling of related aryl iodides.
| Boronic Acid/Ester | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88-98 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DMF | 100 | 8 | 85-95 |
| Thiophene-2-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 80-92 |
Synthesis of Fused Heterocycles
The functionalized pyridine derivatives obtained from the cross-coupling reactions can serve as precursors for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.
Intramolecular Cyclization of 2-Alkynyl-6-(trifluoromethyl)pyridine Derivatives
2-Alkynyl-6-(trifluoromethyl)pyridines containing a suitably positioned nucleophile can undergo intramolecular cyclization to form a variety of fused heterocycles, such as pyrido[1,2-a]indoles or thieno[2,3-b]pyridines.
Workflow for Fused Heterocycle Synthesis:
Caption: General workflow for the synthesis of fused heterocycles.
Example: Synthesis of Thieno[2,3-b]pyridines
The synthesis of thieno[2,3-b]pyridine derivatives can be achieved from 3-cyano-6-(substituted)-4-(trifluoromethyl)pyridine-2(1H)-thione.[1] Although not directly starting from this compound, this highlights a potential synthetic route where the iodo group is first displaced by a thiol, followed by further functionalization and cyclization.
Experimental Protocol (Conceptual):
-
Thiol Displacement: React this compound with a sulfur source like sodium hydrosulfide to introduce a thiol group at the 2-position.
-
Functionalization: Alkylate the resulting pyridine-2-thione with a suitable reagent, for example, an alpha-halo ketone or ester.
-
Intramolecular Cyclization: Induce intramolecular cyclization, often under basic or acidic conditions, to form the fused thieno[2,3-b]pyridine ring system.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions described provide efficient and modular routes to functionalized pyridine derivatives. These intermediates can be further elaborated through various cyclization strategies to construct complex fused heterocyclic systems of significant interest to the pharmaceutical and materials science industries. The provided protocols and data serve as a guide for researchers to develop and optimize synthetic routes towards their target molecules.
References
Application Note: Synthetic Strategies for the Functionalization of 2-Iodo-6-(trifluoromethyl)pyridine
Introduction
2-Iodo-6-(trifluoromethyl)pyridine is a versatile heterocyclic building block of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the electron-withdrawing trifluoromethyl group and the synthetically adaptable iodo substituent on the pyridine ring allows for a wide range of chemical modifications. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at the 2-position. This document provides detailed protocols for several key functionalization reactions of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound (boronic acid or ester) with an organohalide, such as this compound, catalyzed by a palladium(0) complex.[2] This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids.[1]
General Reaction Scheme:
-
Reactants: this compound, Aryl/Heteroaryl-Boronic Acid
-
Catalyst: Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos)
-
Base: Inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent: Aprotic polar solvent (e.g., Dioxane, Toluene, THF)
Detailed Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) in the chosen anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Reaction Initiation: Add the solvent to the Schlenk flask containing the solids, followed by the catalyst solution via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (3.0) | Dioxane | 110 | 16 | 80-92 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O | 90 | 18 | 75-88 |
Note: Yields are typical for Suzuki couplings of iodo-pyridines and may vary based on the specific boronic acid used.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for constructing carbon-nitrogen bonds.[4][5] This reaction couples primary or secondary amines with aryl halides, providing a direct route to N-aryl and N-heteroaryl amines. The choice of ligand is critical for achieving high efficiency and broad substrate scope.[6]
General Reaction Scheme:
-
Reactants: this compound, Primary/Secondary Amine
-
Catalyst: Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, Xantphos)
-
Base: Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Solvent: Aprotic solvent (e.g., Toluene, Dioxane)
Detailed Experimental Protocol
-
Reaction Setup: In an oven-dried Schlenk tube or flask under an inert atmosphere (Argon), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the appropriate phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe.
-
Heating and Monitoring: Seal the vessel tightly and place it in a preheated oil bath or heating block set to 80-110 °C. Stir vigorously. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | 70-90 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu (1.4) | Dioxane | 100 | 8-16 | 75-95 |
| 3 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₃PO₄ (2.0) | THF | 80 | 24 | 65-85 |
Note: Yields are typical for aminations of iodo-pyridines and are highly dependent on the steric and electronic properties of the amine coupling partner.[6]
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond through the coupling of a vinyl or aryl halide with a terminal alkyne.[7] The reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base.[8] This method is exceptionally useful for synthesizing substituted alkynes.
General Reaction Scheme:
-
Reactants: this compound, Terminal Alkyne
-
Catalyst: Palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI)
-
Base: Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent: THF, DMF, or the amine base itself
Detailed Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[9]
-
Solvent and Base: Add an anhydrous solvent such as THF (5 mL per mmol of halide) and an amine base (e.g., TEA, 2.0-3.0 equiv.).[9]
-
Alkyne Addition: Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor its progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.[9]
Data Summary: Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (2.0) | THF | 60 | 6-12 | 80-95 |
| 2 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA (3.0) | DMF | 70 | 8-16 | 75-90 |
| 3 | Pd₂(dba)₃ (1) / P(t-Bu)₃ (2) | - (Copper-free) | Cs₂CO₃ (2.0) | Dioxane | 80 | 12 | 70-85 |
Note: Yields are representative for Sonogashira couplings of aryl iodides.[10]
Transition-Metal-Catalyzed Cyanation
The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as nitriles are precursors to amines, amides, and carboxylic acids. Palladium- or nickel-catalyzed cyanation of aryl halides using various cyanide sources offers a reliable method for this conversion.[11] Non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are increasingly preferred for safety reasons.[12]
General Reaction Scheme:
-
Reactants: this compound, Cyanide Source
-
Catalyst: Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) or Nickel source (e.g., NiCl₂·6H₂O) and a ligand (e.g., dppf)
-
Cyanide Source: Zn(CN)₂, K₄[Fe(CN)₆]
-
Solvent: Polar aprotic solvent (e.g., DMF, DMA)
Detailed Experimental Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the cyanide source (e.g., Zn(CN)₂, 0.6 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., dppf, 4 mol%) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the anhydrous, degassed solvent (e.g., DMF).
-
Heating and Monitoring: Seal the vessel and heat the mixture with stirring to 100-120 °C. Monitor the reaction by LC-MS or GC.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction mixture by pouring it into an aqueous solution of sodium bicarbonate or ammonia.
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude nitrile by column chromatography or recrystallization.
Data Summary: Cyanation Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Cyanide Source (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | dppf (4) | Zn(CN)₂ (0.6) | DMF | 120 | 12 | 80-95 |
| 2 | Pd(OAc)₂ (1) | - | K₄[Fe(CN)₆] (0.5) | DMA | 130 | 24 | 70-88 |
| 3 | NiCl₂·6H₂O (10) | dppf (10) | Zn(CN)₂ (1.2) | DMF | 100 | 18 | 75-90 |
Note: Yields are typical for the cyanation of iodo-pyridines. Caution must be exercised when handling cyanide reagents.[11]
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Functionalization pathways for this compound.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 12. WO2019068707A1 - Process for the transition metal catalyzed cyanation of aryl/vinyl halides - Google Patents [patents.google.com]
Ligand Selection for Cross-Coupling Reactions with 2-Iodo-6-(trifluoromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection of appropriate ligands in palladium-catalyzed cross-coupling reactions involving 2-iodo-6-(trifluoromethyl)pyridine. This substrate is of significant interest in medicinal chemistry and materials science due to the prevalence of the trifluoromethylpyridine moiety in bioactive molecules and functional materials. The electron-withdrawing nature of the trifluoromethyl group and the steric hindrance at the 2-position present unique challenges and opportunities in achieving high-yielding and selective cross-coupling reactions.
This guide covers four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. For each reaction, recommended starting conditions, a ligand screening table with representative data, and a detailed experimental protocol are provided.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For an electron-deficient substrate like this compound, the choice of ligand is crucial to ensure efficient transmetalation and reductive elimination.
Data Presentation: Ligand Screening for Suzuki-Miyaura Coupling
The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The data presented are representative and intended to guide ligand selection.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 12 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 100 | 16 | 78 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 90 | 12 | 85 |
| 5 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 90 | 14 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electron-deficient nature of the pyridine ring in the substrate makes it a good candidate for this reaction. The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.
Data Presentation: Ligand Screening for Buchwald-Hartwig Amination
The following table presents a comparison of different ligands for the amination of this compound with morpholine.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 16 | 98 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 94 |
| 3 | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 20 | 91 |
| 4 | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 85 |
| 5 | PdCl₂(dppf) (3) | - | NaOtBu | DME | 90 | 24 | 75 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with the palladium precursor, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat the reaction mixture with stirring for the specified time.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Data Presentation: Catalyst System Screening for Sonogashira Coupling
The following table shows the results of screening different catalyst and ligand combinations for the Sonogashira coupling of this compound with phenylacetylene.
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N | THF | 60 | 6 | 92 |
| 2 | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | Piperidine | DMF | 50 | 8 | 88 |
| 3 | Pd(PPh₃)₄ (3) | CuI (5) | - | DIPA | Toluene | 70 | 6 | 90 |
| 4 | PdCl₂(dppf) (2) | CuI (4) | - | K₂CO₃ | MeCN | 80 | 10 | 82 |
| 5 | Pd(OAc)₂ (2) | - | SPhos (4) | Cs₂CO₃ | Dioxane | 90 | 12 | 85 (Copper-free) |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dried flask, add this compound (1.0 mmol), the palladium catalyst, the copper(I) iodide, and the ligand (if applicable).
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at the indicated temperature for the specified time.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Workflow for Sonogashira Coupling
Caption: Experimental workflow for a Sonogashira coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. For this compound, a phosphine ligand is generally required to achieve good yields and selectivity.
Data Presentation: Ligand Screening for Heck Reaction
The following table summarizes the effect of different phosphine ligands on the Heck coupling of this compound with styrene.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 16 | 85 |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (3) | K₂CO₃ | Dioxane | 110 | 18 | 90 |
| 3 | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | NMP | 130 | 24 | 75 |
| 4 | PdCl₂(dppf) (3) | - | Et₃N | DMF | 120 | 20 | 80 |
| 5 | Pd(OAc)₂ (2) | CataCXium A (4) | K₃PO₄ | Toluene | 110 | 16 | 88 |
Experimental Protocol: General Procedure for Heck Reaction
-
Add this compound (1.0 mmol), the palladium precursor, the ligand, and the base to a pressure tube.
-
Add the alkene (1.5 mmol) and the solvent.
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Application Notes and Protocols for C-N Bond Formation Using 2-Iodo-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-6-(trifluoromethyl)pyridine is a versatile building block in medicinal chemistry and materials science. The presence of an electron-withdrawing trifluoromethyl group and a reactive iodine atom makes it an excellent substrate for various cross-coupling reactions, particularly for the formation of carbon-nitrogen (C-N) bonds. These reactions are fundamental in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials.
This document provides detailed application notes and experimental protocols for the use of this compound in C-N bond formation, focusing on two of the most powerful and widely used methods: the Buchwald-Hartwig amination and the Ullmann condensation.
Key Applications
The primary application of C-N bond formation with this compound is the synthesis of N-substituted 6-(trifluoromethyl)pyridin-2-amines. These structures are key intermediates in the development of:
-
Pharmaceuticals: Many kinase inhibitors and other therapeutic agents incorporate the 2-aminopyridine scaffold. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability.
-
Agrochemicals: Substituted aminopyridines are found in a variety of herbicides and pesticides.
-
Organic Materials: These compounds can be used as ligands for catalysts or as components in organic light-emitting diodes (OLEDs) and other functional materials.
Data Presentation: C-N Coupling of this compound
The following tables summarize representative quantitative data for the C-N bond formation reactions using this compound with various amines under different catalytic systems.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | Morpholine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 8 | 90-98 |
| 4 | n-Butylamine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ (2.0) | t-BuOH | 90 | 24 | 75-85 |
| 5 | Imidazole | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.0) | DMF | 120 | 18 | 70-80 |
Table 2: Copper-Catalyzed Ullmann Condensation
| Entry | Amine | Cu Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 140 | 24 | 70-80 |
| 2 | 4-Methoxyaniline | CuI (10) | L-Proline (20) | K₃PO₄ (2.0) | DMSO | 130 | 24 | 65-75 |
| 3 | Morpholine | Cu₂O (15) | N,N'-Dimethylethylenediamine (30) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 120 | 36 | 60-70 |
| 4 | n-Butylamine | CuI (20) | - | K₂CO₃ (3.0) | NMP | 150 | 48 | 50-60 |
| 5 | Imidazole | Cu(acac)₂ (15) | - | K₃PO₄ (2.5) | Pyridine | 115 | 30 | 55-65 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Glassware should be oven-dried and cooled under an inert atmosphere.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with Aniline
This protocol describes a general procedure for the coupling of an aryl amine with this compound.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Cesium Carbonate (1.5 mmol, 1.5 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add aniline (1.1 mmol, 1.1 equiv.) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-phenyl-6-(trifluoromethyl)pyridin-2-amine.
Protocol 2: Copper-Catalyzed Ullmann Condensation of this compound with Morpholine
This protocol provides a general method for the copper-catalyzed coupling of a secondary aliphatic amine.
Materials:
-
This compound
-
Morpholine
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Copper(I) Iodide (0.1 mmol, 10 mol%), 1,10-Phenanthroline (0.2 mmol, 20 mol%), and Potassium Carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed DMF (4 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 140 °C in an oil bath for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) to remove copper salts, followed by water (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(6-(trifluoromethyl)pyridin-2-yl)morpholine.
Visualization of Methodologies
Catalytic Cycle of Buchwald-Hartwig Amination
Application Notes and Protocols for C-C Bond Formation with 2-Iodo-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for carbon-carbon (C-C) bond formation reactions utilizing 2-Iodo-6-(trifluoromethyl)pyridine as a key building block. The trifluoromethylpyridine motif is of significant interest in medicinal chemistry and drug development due to its unique electronic properties, metabolic stability, and ability to modulate the physicochemical properties of molecules.
This guide focuses on four powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions. For each reaction, a general overview, a detailed experimental protocol, and a summary of typical reaction parameters are provided.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid building blocks.
While a specific protocol for this compound was not found in the immediate search, a general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles provides a strong starting point. The following protocol is adapted from established methods for similar substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., a bulky, electron-rich phosphine, 3-6 mol%)
-
Base (e.g., K₃PO₄, KF, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) or GC/LC-MS for reaction monitoring
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the iodo-pyridine) via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-(trifluoromethyl)pyridine.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Common Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst loading is typically 1-5 mol%. |
| Ligand | Buchwald-type phosphines (e.g., XPhos, SPhos), PPh₃, PCy₃ | Ligand-to-palladium ratio is often 2:1 or 4:1. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | An inorganic base is required to activate the boronic acid. |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF/H₂O | Solvents should be anhydrous and degassed. |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive substrates. |
| Yield | 60-95% | Yields are highly dependent on the specific substrates and conditions. |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] It is a highly reliable method for the synthesis of substituted alkynes.
The following protocol is a general procedure that can be adapted for the Sonogashira coupling of this compound with various terminal alkynes.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Anhydrous and degassed solvent (e.g., THF, DMF, or acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous and degassed solvent and the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2-1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynyl-6-(trifluoromethyl)pyridine.
Data Presentation: Sonogashira Coupling Parameters
| Parameter | Common Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst loading is typically 1-5 mol%. |
| Copper Co-catalyst | CuI | Typically used in amounts of 2-10 mol%. |
| Base | Et₃N, DIPA, Piperidine | The base also often serves as the solvent or co-solvent. |
| Solvent | THF, DMF, Acetonitrile, Amine base | Solvents must be anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |
| Yield | 70-95% | High yields are common for this reliable reaction. |
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[2] A base is required to regenerate the active palladium catalyst.[2] This reaction is a powerful tool for the synthesis of substituted alkenes.
While a specific protocol for this compound was not explicitly found, the following general procedure for Heck reactions can be applied.
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate, 1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (optional, but often beneficial, e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk tube, dissolve this compound (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst, and the ligand (if used) in the anhydrous solvent.
-
Add the base to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC/LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
Data Presentation: Heck Reaction Parameters
| Parameter | Common Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and effective catalyst. |
| Ligand | PPh₃, P(o-tolyl)₃, or phosphine-free conditions | The choice of ligand can influence yield and selectivity. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is necessary. |
| Solvent | DMF, NMP, Acetonitrile, Toluene | High-boiling polar aprotic solvents are often used. |
| Temperature | 80-140 °C | Elevated temperatures are typically required. |
| Yield | 50-90% | Yields can vary depending on the alkene and reaction conditions. |
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane).[3] This reaction is known for its tolerance of a wide variety of functional groups, but the toxicity of organotin reagents and byproducts is a significant drawback.[3]
A specific, detailed protocol for the Stille coupling of this compound was not identified in the search results. The following is a general procedure that can serve as a starting point.
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
-
Anhydrous and degassed solvent (e.g., THF, toluene, DMF)
-
Optional: Additive such as LiCl or CuI
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the palladium catalyst.
-
Add the anhydrous and degassed solvent.
-
Add the organostannane (1.1 mmol) via syringe.
-
If an additive is used, add it at this stage.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides.
-
Filter the mixture through a pad of celite and extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Stille Coupling Parameters
| Parameter | Common Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a very common catalyst for this reaction. |
| Organostannane | R-Sn(n-Bu)₃, R-Sn(Me)₃ | Tributylstannanes are frequently used. |
| Solvent | THF, Toluene, DMF, NMP | Anhydrous, degassed solvents are crucial. |
| Additive | LiCl, CuI | Additives can enhance the rate of transmetalation. |
| Temperature | 60-110 °C | Reaction temperature depends on the reactivity of the coupling partners. |
| Yield | 60-95% | Generally provides good to excellent yields. |
Visualizations
References
Application Notes: Synthesis and Evaluation of Third-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a critical regulator of cellular processes, and its dysregulation is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[1][2] First and second-generation EGFR inhibitors provided significant clinical benefit, but their efficacy is often limited by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation.[3]
Third-generation EGFR inhibitors were developed to overcome this challenge. These compounds are designed to potently and selectively inhibit EGFR harboring both activating mutations (e.g., L858R, Exon 19 deletions) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[3][4] Osimertinib (AZD9291) is a leading example, functioning as an irreversible inhibitor by forming a covalent bond with a cysteine residue (C797) in the ATP-binding site of mutant EGFR.[5][6]
This document provides an overview of the application of chemical synthesis in creating these targeted agents and details key protocols for their biological evaluation.
Application 1: Synthesis of a Third-Generation EGFR Inhibitor (Osimertinib)
The synthesis of complex kinase inhibitors like osimertinib is a multi-step process requiring precise control over chemical reactions. A common synthetic strategy involves the sequential construction of the pyrimidine core and the introduction of the key pharmacophore groups.[7] The final step often involves an acylation reaction to install the reactive acrylamide "warhead," which is crucial for the inhibitor's irreversible binding mechanism.
A representative synthetic workflow is outlined below. The process typically begins with commercially available starting materials and involves steps such as nucleophilic aromatic substitution, reduction of a nitro group, cyclization to form the pyrimidine ring, and a final acylation.[8][9]
Application 2: Biological Evaluation of Kinase Inhibitors
EGFR Signaling Pathway
EGFR activation initiates multiple downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and metastasis.[1][10][11] Third-generation inhibitors act by blocking the ATP-binding site of mutant EGFR, thereby preventing its autophosphorylation and the subsequent activation of these oncogenic pathways.[5]
Experimental Workflow for Inhibitor Characterization
The evaluation of a novel kinase inhibitor follows a logical progression from in vitro biochemical assays to cell-based assays and finally to in vivo models. This workflow confirms the inhibitor's potency against its target, its efficacy in a cellular context, and its effect on downstream signaling.
Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol measures the ability of an inhibitor to block the kinase activity of recombinant EGFR protein by quantifying the amount of ADP produced. The ADP-Glo™ assay is a luminescent assay that determines kinase activity by measuring ADP formation.[12][13]
Materials:
-
Recombinant human EGFR (T790M/L858R mutant)
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Test Inhibitor (e.g., Osimertinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Opaque-walled 96- or 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO, then dilute further in kinase buffer. A typical starting concentration range is 100 µM to 1 pM.
-
Kinase Reaction Setup: To each well of an opaque plate, add:
-
1 µL of inhibitor dilution (or DMSO for control).
-
2 µL of enzyme solution (EGFR diluted in kinase buffer).
-
2 µL of substrate/ATP mixture (Poly(Glu,Tyr) and ATP diluted in kinase buffer).
-
-
Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature. This reagent converts the ADP generated by the kinase reaction into ATP.
-
Signal Detection: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation:
| Compound | Kinase Target | IC50 (nM) |
| Osimertinib | EGFR (L858R/T790M) | 1.2 |
| Osimertinib | EGFR (WT) | 150 |
| Gefitinib | EGFR (L858R/T790M) | >1000 |
| Gefitinib | EGFR (WT) | 25 |
Note: Data are representative and for illustrative purposes.
Protocol 2: Cell-Based Viability Assay (CellTiter-Glo®)
This protocol assesses the effect of the inhibitor on the proliferation and viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[14][15][16][17]
Materials:
-
NSCLC cell lines (e.g., NCI-H1975: L858R/T790M mutant; A549: WT EGFR)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Test Inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 90 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in growth medium. Add 10 µL of the diluted inhibitor to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[17] Add 100 µL of CellTiter-Glo® Reagent to each well.[16][17]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Signal Detection: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control. Plot the percent viability versus the log of the inhibitor concentration and fit to a dose-response curve to determine the GI50 or IC50 value.
Data Presentation:
| Compound | Cell Line | EGFR Status | GI50 (nM) |
| Osimertinib | NCI-H1975 | L858R/T790M | 15 |
| Osimertinib | A549 | WT | >5000 |
| Gefitinib | NCI-H1975 | L858R/T790M | >10000 |
| Gefitinib | A549 | WT | 1200 |
Note: Data are representative and for illustrative purposes.
Protocol 3: Western Blot for Target Engagement
This protocol verifies that the inhibitor engages its intended target within the cell and blocks downstream signaling. It measures the phosphorylation status of EGFR and key downstream proteins like AKT and ERK.[18][19]
Materials:
-
NCI-H1975 cells
-
Serum-free medium
-
Test Inhibitor
-
EGF (Epidermal Growth Factor)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-Total EGFR, anti-p-AKT (Ser473), anti-Total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-Total ERK1/2, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Chemiluminescence Substrate
Procedure:
-
Cell Treatment: Seed NCI-H1975 cells and grow to 70-80% confluency. Serum starve the cells for 12-16 hours.
-
Inhibitor Incubation: Treat cells with various concentrations of the inhibitor (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes to induce EGFR phosphorylation (except for the unstimulated control).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing inhibitors.[19] Scrape the cells, collect the lysate, and clarify by centrifugation.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples at 95°C for 5 minutes.[18] Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.[18] (Note: BSA is preferred over milk for phospho-antibodies to reduce background).[18]
-
Incubate the membrane with primary antibody (e.g., anti-p-EGFR, 1:1000 dilution) overnight at 4°C.[19]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[19]
-
Wash thoroughly with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using a digital imager.[19]
-
Stripping and Reprobing: To normalize the phospho-protein signal, strip the membrane using a mild stripping buffer and reprobe for the corresponding total protein (e.g., Total EGFR) and a loading control (e.g., β-Actin).[19]
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR signal.
Data Presentation:
| Treatment Group | Concentration (nM) | p-EGFR / Total EGFR Ratio (Fold Change vs. EGF Control) |
| Vehicle (No EGF) | - | 0.05 |
| Vehicle + EGF | - | 1.00 |
| Osimertinib + EGF | 10 | 0.45 |
| Osimertinib + EGF | 100 | 0.10 |
| Osimertinib + EGF | 1000 | 0.02 |
Note: Data are representative and for illustrative purposes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 15. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Iodo-6-(trifluoromethyl)pyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-iodo-6-(trifluoromethyl)pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions for problems you may encounter during your experiments.
Issue 1: Low Recovery of the Desired Compound
Q: I am experiencing significant loss of my this compound derivative during purification. What are the potential causes and how can I improve my recovery?
A: Low recovery can stem from several factors, including compound instability, suboptimal purification techniques, or mechanical losses. Here’s a systematic approach to troubleshoot this issue:
-
Compound Instability:
-
Deiodination: The carbon-iodine bond in 2-iodopyridines can be susceptible to cleavage, especially under harsh conditions (e.g., high temperatures, prolonged exposure to certain stationary phases).
-
Hydrolysis of the Trifluoromethyl Group: While generally stable, the -CF3 group can be sensitive to strong acids or bases, potentially leading to hydrolysis.
-
Recommendation: Assess the stability of your compound under the purification conditions. A small-scale stability test on different stationary phases (e.g., silica gel, alumina) can be informative.[1]
-
-
Suboptimal Chromatography:
-
Irreversible Adsorption: The basic nitrogen of the pyridine ring can strongly interact with acidic silanol groups on silica gel, leading to irreversible adsorption and tailing.[2]
-
Co-elution with Impurities: If the polarity of your target compound is very close to that of impurities, it can be difficult to achieve good separation, leading to the loss of product in mixed fractions.
-
Recommendation: Consider using a less acidic stationary phase like deactivated silica or alumina. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent can also help to reduce tailing and improve recovery.[2]
-
-
Inefficient Extraction or Work-up:
-
Emulsion Formation: During aqueous work-up, emulsions can form, trapping the product in the interface.
-
Incomplete Extraction: If the organic solvent is not appropriate for your compound's polarity, you may be leaving a significant amount of product in the aqueous layer.
-
Recommendation: Use a brine wash to break emulsions. Ensure your extraction solvent has the appropriate polarity to efficiently extract your compound. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
Issue 2: Persistent Impurities in the Final Product
Q: After purification, I still observe impurities in my NMR or GC-MS analysis. How can I identify and remove them?
A: Identifying the nature of the impurity is the first step toward its effective removal.
-
Starting Materials: Unreacted starting materials are common impurities.
-
Identification: Compare the NMR and GC-MS data of your purified product with those of the starting materials.
-
Removal: Optimize your purification method. A change in the mobile phase polarity in column chromatography or a different recrystallization solvent can often resolve this.
-
-
Byproducts of the Reaction: Side reactions can lead to various byproducts.
-
Common Byproducts: These can include regioisomers, deiodinated product (6-(trifluoromethyl)pyridine), or products from the hydrolysis of the trifluoromethyl group.
-
Identification: Mass spectrometry (GC-MS or LC-MS) is a powerful tool for identifying the molecular weights of impurities, providing clues to their structures.[3] NMR spectroscopy can also provide structural information.[4]
-
Removal: Fractional distillation under reduced pressure can be effective for separating compounds with different boiling points.[5][6] For isomers with similar polarities, preparative HPLC might be necessary.
-
-
Solvent Residues: Solvents from the reaction or purification steps can be retained in the final product.
-
Identification: Residual solvents are often visible in the 1H NMR spectrum as characteristic peaks.
-
Removal: Drying the product under high vacuum for an extended period is usually effective. For high-boiling solvents, co-evaporation with a lower-boiling solvent can be helpful.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for the purification of this compound derivatives?
A1: A multi-step approach is often the most effective. For a crude reaction mixture, a typical workflow would be:
-
Aqueous Work-up: To remove inorganic salts and water-soluble impurities.
-
Column Chromatography: As an initial purification step to separate the major components.
-
Recrystallization or Distillation: As a final step to achieve high purity. For thermally stable liquids, vacuum distillation is often very effective.[7]
Q2: How can I avoid the decomposition of my this compound derivative during column chromatography?
A2: To minimize decomposition on silica gel:
-
Use Deactivated Silica: You can deactivate silica gel by treating it with a solution of triethylamine in your eluent.
-
Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for basic compounds.
-
Work Quickly: Do not let your compound sit on the column for an extended period.
Q3: What are suitable recrystallization solvents for this compound derivatives?
A3: The choice of solvent is highly dependent on the specific derivative. A good starting point is to screen a range of solvents with varying polarities. Common choices for pyridine derivatives include:
-
Non-polar solvents: Hexanes, heptane
-
Mixed solvent systems: Hexanes/Ethyl acetate, Hexanes/Dichloromethane, Ethanol/Water[8][9][10] The ideal solvent will dissolve the compound when hot but not at room temperature.[8]
Q4: What are the key considerations for purifying this compound derivatives by vacuum distillation?
A4:
-
Thermal Stability: Ensure your compound is stable at the required distillation temperature, even under vacuum.[6]
-
Pressure: A lower pressure will result in a lower boiling point.[5] A pressure of 0.1-1 mmHg is often a good starting point for many organic compounds.[5]
-
Apparatus: Use a well-sealed apparatus with appropriate vacuum grease on the joints to maintain a stable, low pressure.[5] A short-path distillation apparatus is often preferred to minimize product loss.
Data Presentation
Table 1: Common Recrystallization Solvents for Pyridine Derivatives
| Solvent/Solvent System | Polarity | Typical Applications |
| Hexane/Heptane | Non-polar | For non-polar derivatives, often as the anti-solvent in a mixed system. |
| Toluene | Non-polar | Good for aromatic compounds. |
| Diethyl Ether | Low | General solvent for low-melting solids. |
| Dichloromethane | Medium | Often used in combination with hexanes. |
| Ethyl Acetate | Medium | A versatile solvent, often used with hexanes.[8] |
| Acetone | Medium-High | Good general-purpose solvent for relatively polar compounds. |
| Ethanol/Methanol | High | Good for more polar derivatives, can be mixed with water.[8] |
| Water | High | For highly polar or salt forms of the derivatives. |
Table 2: Typical Analytical Conditions for Purity Assessment
| Technique | Typical Parameters |
| GC-MS | Column: Standard non-polar capillary column (e.g., DB-5ms). Injector Temperature: 250-280 °C. Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C). MS Detector: Electron Ionization (EI) at 70 eV. |
| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆. Internal Standard: Tetramethylsilane (TMS) at 0 ppm. Analyze for characteristic peaks of the product and any potential impurities. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Stationary Phase Selection: Choose an appropriate stationary phase (e.g., silica gel, deactivated silica gel, or alumina) based on the stability of your compound.
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point for this compound derivatives is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your target compound.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) can be used to separate compounds with different polarities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot and the compound will crystallize upon cooling.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Visualizations
Caption: A general experimental workflow for the purification of this compound derivatives.
Caption: A logical decision tree for troubleshooting common purification challenges.
References
- 1. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Buchwald-Hartwig Amination of 2-Iodo-6-(trifluoromethyl)pyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Iodo-6-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of this compound?
A1: The most prevalent side reaction is hydrodehalogenation , where the iodo group is replaced by a hydrogen atom, leading to the formation of 2-(trifluoromethyl)pyridine.[1] This occurs when an intermediate palladium-hydride species reductively eliminates the hydrodehalogenated arene. Another potential side reaction is β-hydride elimination , which can occur if the amine coupling partner has β-hydrogens, leading to the formation of an imine and the hydrodehalogenated starting material.
Q2: How does the trifluoromethyl group on the pyridine ring affect the reaction?
A2: The trifluoromethyl group (CF3) is a strong electron-withdrawing group. Its presence at the 6-position of the pyridine ring increases the electrophilicity of the C-I bond at the 2-position, which can facilitate the initial oxidative addition step of the catalytic cycle. However, it can also influence the stability of intermediates and potentially affect the rate of reductive elimination. Careful optimization of reaction conditions is crucial to balance these electronic effects and achieve high yields of the desired aminated product.
Q3: Which catalyst and ligand systems are recommended for this specific substrate?
A3: The choice of catalyst and ligand is critical for a successful amination of this compound. Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[2][3] Commonly used systems include palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ paired with ligands such as XPhos, RuPhos, or BrettPhos. For heteroaryl halides, specific ligands like CyPF-tBu (JosiPhos) have also shown high efficacy.[4] The optimal choice will depend on the specific amine being coupled.
Q4: What is the recommended type of base for this reaction?
A4: Strong, non-nucleophilic bases are typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a commonly used base for this transformation. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, particularly when dealing with base-sensitive functional groups on the amine. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
Q5: What solvents are suitable for the amination of this compound?
A5: Anhydrous, deoxygenated aprotic solvents are essential for the Buchwald-Hartwig amination. Toluene and dioxane are the most commonly employed solvents for this reaction. Tetrahydrofuran (THF) can also be used. It is crucial to ensure the solvent is free of water and oxygen to prevent catalyst deactivation and unwanted side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficiently anhydrous or deoxygenated conditions. 3. Inappropriate choice of ligand or base. 4. Low reaction temperature. | 1. Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (Nitrogen or Argon). Use freshly distilled and deoxygenated solvents. 3. Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOtBu, LHMDS, K₃PO₄). 4. Increase the reaction temperature in increments of 10-20 °C. |
| Formation of Hydrodehalogenation Side Product | 1. Presence of water or other proton sources. 2. Suboptimal ligand choice leading to competing reductive elimination from a palladium-hydride intermediate. 3. Reaction temperature is too high or reaction time is too long. | 1. Rigorously dry all reagents and solvents. 2. Switch to a bulkier, more electron-rich ligand to favor the desired C-N bond formation. 3. Optimize the reaction temperature and time by monitoring the reaction progress (e.g., by TLC or LC-MS). |
| Formation of Multiple Unidentified Byproducts | 1. Decomposition of starting materials or product under the reaction conditions. 2. Competing side reactions due to the nature of the amine. 3. Catalyst deactivation leading to undesired pathways. | 1. Lower the reaction temperature. 2. If the amine is complex, consider protecting sensitive functional groups. 3. Increase catalyst and/or ligand loading. |
| Difficulty in Product Purification | 1. Co-elution of the product with the ligand or its oxide. 2. Presence of persistent palladium residues. | 1. Use a different chromatography eluent system. Consider a different purification method like crystallization or preparative TLC. 2. Treat the crude product solution with a palladium scavenger before purification. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound
This is a general protocol and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (typically 1-5 mol%), the phosphine ligand (typically 1.2-2 times the palladium mol%), and the base (typically 1.4-2.0 equivalents).
-
Add this compound (1.0 equivalent) to the Schlenk tube.
-
Add the anhydrous, deoxygenated solvent.
-
Add the amine (typically 1.1-1.5 equivalents) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-6-(trifluoromethyl)pyridin-2-amine.
Quantitative Data Summary
The following table provides a summary of representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines, based on typical outcomes for similar substrates.
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| p-Toluidine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 80-90 |
| Morpholine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.4) | Toluene | 90 | 8 | 90-98 |
| n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS (1.5) | THF | 80 | 24 | 70-85 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 88-96 |
Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the reagents.
Visualizations
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Enhancing the Reactivity of 2-Iodo-6-(trifluoromethyl)pyridine in Cross-Coupling Reactions
Welcome to the technical support center dedicated to addressing challenges in the cross-coupling of 2-Iodo-6-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions to overcome common experimental hurdles.
The strong electron-withdrawing nature of the trifluoromethyl group significantly deactivates the pyridine ring, making cross-coupling reactions with this compound challenging. This guide provides detailed strategies and optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: The trifluoromethyl group (-CF3) is a potent electron-withdrawing group. This electronic effect reduces the electron density of the pyridine ring, which can hinder the oxidative addition step of the palladium catalytic cycle, a crucial step for the reaction to proceed. Additionally, the nitrogen atom of the pyridine can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.
Q2: What are the most common side reactions to watch out for?
A2: Common side reactions include:
-
Protodeboronation: In Suzuki-Miyaura coupling, this is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by aqueous and basic conditions.
-
Homocoupling: Dimerization of the boronic acid or alkyne coupling partners can occur, especially in the presence of oxygen.
-
Dehalogenation: The iodo-substituent can be replaced by a hydrogen atom, leading to the formation of 2-(trifluoromethyl)pyridine.
Q3: How critical is the choice of ligand for these reactions?
A3: The ligand choice is paramount. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred.[1] These ligands stabilize the palladium catalyst and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
Q4: Can I use alternative metals to palladium for these couplings?
A4: Yes, nickel-based catalyst systems can be an effective alternative to palladium, particularly for C-N bond formation (amination). Nickel catalysts can sometimes offer different reactivity profiles and may be more cost-effective.
Troubleshooting Guides
Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling
Possible Causes:
-
Inefficient Oxidative Addition: The electron-deficient nature of the substrate can make this step sluggish.
-
Catalyst Inhibition: The pyridine nitrogen can bind to the palladium center, inhibiting its catalytic activity.
-
Protodeboronation of Boronic Acid: The boronic acid may be degrading before it can participate in the cross-coupling.
Solutions:
-
Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to promote the oxidative addition of challenging substrates.
-
Base Selection: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For more challenging couplings, a stronger base like potassium phosphate (K₃PO₄) may be necessary, but care should be taken as it can also promote side reactions.[2]
-
Use of Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.[2]
-
Anhydrous Conditions: Minimizing water in the reaction can suppress protodeboronation.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting a failed Suzuki-Miyaura cross-coupling reaction.
Issue 2: Poor Yield in Buchwald-Hartwig Amination
Possible Causes:
-
Steric Hindrance: The trifluoromethyl group at the 6-position can sterically hinder the approach of the amine.
-
Inappropriate Base: The base may not be strong enough to deprotonate the amine or the intermediate palladium complex.
-
Catalyst Deactivation: The amine substrate or product can act as a ligand for the palladium catalyst, leading to deactivation.
Solutions:
-
Ligand Choice: Use ligands specifically designed for challenging aminations, such as Xantphos, BINAP, or DavePhos. These ligands can accommodate sterically demanding substrates.
-
Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.[3]
-
Use of a Pre-catalyst: Modern palladium pre-catalysts can provide a more active and stable catalytic species, leading to improved yields.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are generally preferred.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of a palladium-catalyzed Buchwald-Hartwig amination cycle.
Issue 3: Low Conversion in Sonogashira Coupling
Possible Causes:
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen and a copper co-catalyst.
-
Catalyst Poisoning: Impurities in the reagents or solvents can poison the palladium catalyst.
-
Insufficient Base: The base may not be strong enough to deprotonate the terminal alkyne.
Solutions:
-
Copper-Free Conditions: To avoid Glaser coupling, consider a copper-free Sonogashira protocol. This often requires a higher catalyst loading or a more active ligand.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere (argon or nitrogen).[4]
-
Base and Solvent: A combination of an amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) in a solvent like THF or DMF is commonly used.
-
Additives: In some cases, the addition of a salt like copper(I) iodide (CuI) is necessary, even in "copper-free" named protocols, to facilitate the catalytic cycle.
Data Presentation
The following tables summarize typical reaction conditions for the cross-coupling of this compound with representative coupling partners. These conditions can serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85 |
| Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 78 |
| XPhos Pd G3 (2) | - | K₂CO₃ (3) | Toluene/H₂O (10:1) | 90 | 8 | 92 |
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 18 | 90 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 24 | 75 |
| BrettPhos Pd G3 (1.5) | - | LHMDS (1.4) | THF | 80 | 12 | 88 |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | NEt₃ (3) | THF | 65 | 6 | 82 |
| Pd(OAc)₂ (3) | - | DIPEA (2.5) | DMF | 80 | 12 | 79 |
| Pd(PPh₃)₄ (5) | CuI (5) | Piperidine (3) | Toluene | 90 | 8 | 85 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
In a glovebox, add Pd₂(dba)₃ and SPhos to the flask.
-
Seal the flask, and evacuate and backfill with argon (repeat three times).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound with Pyrrolidine
Materials:
-
This compound (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and anhydrous, degassed toluene.
-
Add pyrrolidine via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling of this compound with 1-Octyne
Materials:
-
This compound (1.0 equiv)
-
1-Octyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₂Cl₂.
-
Add anhydrous DMF and DIPEA via syringe.
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add 1-octyne to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with diethyl ether and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Sonogashira Reactions with 2-Iodo-6-(trifluoromethyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you overcome challenges, particularly low yields, in Sonogashira reactions involving 2-iodo-6-(trifluoromethyl)pyridine. Below, you will find frequently asked questions and detailed troubleshooting guides to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Sonogashira coupling with this compound. What are the primary reasons for this?
A1: Low yields with this compound are often attributed to the electronic properties of the substrate. The trifluoromethyl group is a strong electron-withdrawing group, which can deactivate the pyridine ring towards oxidative addition, a key step in the catalytic cycle. Additionally, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.
Q2: What are the critical initial checks when a Sonogashira reaction with this substrate fails?
A2: When a reaction fails, systematically check the following:
-
Inert Atmosphere: Ensure strictly anaerobic and anhydrous conditions. Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and can also cause the decomposition of the palladium catalyst.[1] It is crucial to properly degas all solvents and reagents and maintain a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Quality: Verify the purity and activity of your palladium catalyst, copper(I) iodide (if used), base, and solvent. Impurities can poison the catalyst.
-
Catalyst Decomposition: The formation of a black precipitate, known as "palladium black," indicates catalyst decomposition. This can be caused by oxygen, impurities, or excessively high temperatures.
Q3: Should I use a copper co-catalyst for this reaction?
A3: While copper(I) salts like CuI are traditionally used to increase the reaction rate, they can also promote the homocoupling of the terminal alkyne, especially in the presence of oxygen.[2] For a sensitive substrate like this compound, a copper-free Sonogashira protocol might be advantageous to minimize this side reaction.[3][4]
Q4: What is the general reactivity trend for aryl halides in Sonogashira couplings?
A4: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br > Cl.[2] Since you are using an aryl iodide, the C-I bond is the most reactive, which is favorable. However, the electronic deactivation by the trifluoromethyl group can counteract this inherent reactivity.
Troubleshooting Guides
Issue 1: Low to No Product Formation
Low or no product formation is the most common issue. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low yields.
1. Evaluate the Catalyst System:
-
Catalyst Choice: For electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be sufficiently active. Consider using catalyst systems with more electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
Ligand Selection: The choice of ligand is critical. Bulky phosphine ligands can promote the reductive elimination step and stabilize the palladium catalyst.
-
Catalyst Loading: While typical loadings are 1-5 mol%, for challenging substrates, a higher catalyst loading might be necessary. However, this should be a last resort as it increases costs and can lead to more side products.
2. Optimize the Base and Solvent:
-
Base: An amine base is required to deprotonate the alkyne. Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices. For copper-free reactions, stronger, non-coordinating organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases like Cs₂CO₃ or K₂CO₃ can be effective.
-
Solvent: The choice of solvent can significantly influence the reaction outcome. Aprotic polar solvents like DMF, 1,4-dioxane, or acetonitrile are often used. Ensure the solvent is anhydrous and degassed.
3. Adjust Reaction Temperature and Time:
-
Temperature: While many Sonogashira reactions can be run at room temperature, electron-deficient substrates may require elevated temperatures to facilitate the oxidative addition step.[2] Monitor the reaction for catalyst decomposition at higher temperatures.
-
Reaction Time: These reactions may require longer reaction times for completion. Monitor the progress by TLC or LC-MS to determine the optimal reaction time.
Issue 2: Formation of Alkyne Homocoupling (Glaser Coupling) Product
The formation of a di-alkyne byproduct is a common side reaction.
Solutions:
-
Strictly Anaerobic Conditions: As mentioned, oxygen promotes Glaser coupling. Ensure your reaction setup is completely free of air.
-
Copper-Free Protocol: Eliminating the copper(I) co-catalyst is a very effective way to prevent this side reaction.
-
Use of a Co-solvent/Base: Using the amine base as the solvent or in a high concentration can sometimes suppress homocoupling.
Data Presentation: Reaction Conditions for Analogous Substrates
Since data specifically for this compound is scarce in the literature, the following tables provide successful Sonogashira coupling conditions for structurally similar, electron-deficient heterocyclic halides. These can serve as a starting point for optimization.
Table 1: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine with Terminal Alkynes [5]
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 60 | 16 | 92 |
| Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 60 | 16 | 93 |
| 1-Ethynyl-4-methoxybenzene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 60 | 16 | 85 |
| Propargyl alcohol | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 60 | 16 | 90 |
Table 2: Sonogashira Coupling of Brominated 2-(Trifluoromethyl)quinolines with Phenylacetylene [6][7]
| Substrate | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4,8-Dibromo-2-(trifluoromethyl)quinoline | Pd(OAc)₂ (10) | SPhos (20) | 20 | Et₃N | 1,4-Dioxane | 100 | 6 | 85 |
| 4,6-Dibromo-2-(trifluoromethyl)quinoline | Pd(OAc)₂ (10) | SPhos (20) | 20 | Et₃N | 1,4-Dioxane | 100 | 6 | 71 |
| 3,4,8-Tribromo-2-(trifluoromethyl)quinoline | Pd(OAc)₂ (15) | SPhos (30) | 30 | Et₃N | 1,4-Dioxane | 100 | 24 | 72 |
Experimental Protocols
General Protocol for Copper-Cocatalyzed Sonogashira Coupling[1][8]
This protocol is a general starting point and may require optimization for this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Anhydrous amine base (e.g., Et₃N or DIPEA, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or 1,4-dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, CuI, and this compound.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at the desired temperature (start with room temperature and increase if no reaction is observed).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Free Sonogashira Coupling[3][4]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, SPhos, XPhos, 4-10 mol%)
-
Anhydrous base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, acetonitrile)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, base, and this compound.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent and the terminal alkyne via syringe.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification procedure as described in the copper-cocatalyzed protocol.
Visualization of the Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
Purification strategy for crude 2-Iodo-6-(trifluoromethyl)pyridine reaction mixture
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with crude 2-Iodo-6-(trifluoromethyl)pyridine reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound reaction mixture?
A1: The most common synthetic route to this compound is a Sandmeyer-type reaction starting from 2-amino-6-(trifluoromethyl)pyridine. Based on this, the primary impurities are likely to be:
-
Unreacted Starting Material: 2-amino-6-(trifluoromethyl)pyridine.
-
Hydroxylated Byproduct: 2-Hydroxy-6-(trifluoromethyl)pyridine, formed from the reaction of the intermediate diazonium salt with water.[1]
-
Residual Diazonium Salts: These are generally unstable but traces may remain.
-
Other Halogenated Pyridines: If other halides are present in the reaction mixture.
-
Azo Compounds: Formed by coupling of the diazonium salt with other aromatic species.
-
Inorganic Salts: From the diazotization and iodination steps (e.g., sodium and potassium salts).
Q2: My crude product is a dark-colored oil or solid. What is the cause and how can I decolorize it?
A2: Dark coloration is common in crude products from Sandmeyer reactions and is often due to trace impurities such as azo compounds or iodine residues. Decolorization can typically be achieved by:
-
Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal, followed by hot filtration.
-
Sodium Thiosulfate Wash: During aqueous workup, washing the organic layer with a dilute solution of sodium thiosulfate can remove residual iodine.[2]
Q3: Is this compound stable during purification?
A3: Iodopyridines are generally stable compounds.[3][4] However, like many halogenated heterocycles, they can be sensitive to prolonged exposure to heat or highly acidic/basic conditions. Some iodo-containing compounds have shown sensitivity on certain chromatography stationary phases.[5] It is advisable to monitor for degradation by TLC during purification.
Q4: Which purification technique is generally recommended for this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
For multi-gram scales with thermally stable impurities: Distillation under reduced pressure can be effective.
-
For high purity on a smaller scale: Flash column chromatography over silica gel is typically the most effective method for removing polar impurities like the starting amine and the hydroxylated byproduct.
-
For crystalline solids: Recrystallization can be an excellent final purification step to obtain a highly pure product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low recovery after aqueous workup | The product, being a pyridine derivative, may have some solubility in the acidic aqueous layer. | Ensure the aqueous layer is neutralized or made slightly basic before the final extractions with an organic solvent. Perform multiple extractions to maximize recovery. |
| Product co-elutes with an impurity during column chromatography | The impurity has a similar polarity to the product. | Optimize the eluent system. A shallow gradient or isocratic elution with a solvent system that gives a good separation on TLC (Rf of product ~0.3) is recommended. Consider using a different stationary phase, such as alumina (neutral or basic), if the compound shows instability on silica gel.[5] |
| Product streaks on the TLC plate | The pyridine nitrogen is interacting with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent system to suppress this interaction. |
| The product "oils out" during recrystallization | The solvent is not ideal, or the solution is cooling too quickly. | Ensure you are using a solvent in which the product is significantly more soluble when hot than when cold. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Scratching the inside of the flask or adding a seed crystal can help induce crystallization. |
| Purified product darkens over time | The product may be sensitive to light or air. | Store the purified this compound in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon) and refrigerated. |
Data Summary
The following table presents typical, though illustrative, results that might be expected from different purification strategies for a crude this compound mixture.
| Purification Method | Initial Purity (by GC-MS) | Final Purity (by GC-MS) | Typical Recovery | Notes |
| Aqueous Workup Only | 75% | 85-90% | >95% | Effective at removing inorganic salts and highly polar impurities. |
| Flash Column Chromatography | 85% | >98% | 80-90% | Highly effective for removing polar impurities like the starting amine and hydroxylated byproduct.[6] |
| Recrystallization | 90% | >99% | 70-85% | Excellent for obtaining high-purity crystalline material, but requires a suitable solvent to be identified. |
| Vacuum Distillation | 85% | ~97% | 80-90% | Suitable for large quantities if impurities have significantly different boiling points. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is suitable for purifying this compound on a research scale.
-
TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The target Rf value for the product should be between 0.2 and 0.4. If streaking is observed, add 0.5% triethylamine to the eluent.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack a glass column. Ensure the silica bed is well-settled and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column bed.
-
Elution: Begin elution with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may be necessary to separate all impurities.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
This protocol is for obtaining a highly pure crystalline product, assuming a suitable solvent has been identified.
-
Solvent Selection: In a small test tube, test various solvents (e.g., hexanes, ethanol, isopropanol, or mixtures like hexane/ethyl acetate) to find one in which the crude product is sparingly soluble at room temperature but fully dissolves when heated.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Purification Strategy Workflow
Caption: Decision workflow for the purification of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. 2-Iodopyridine(5029-67-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-IODO-2-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Preventing catalyst deactivation in reactions with 2-Iodo-6-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing catalyst deactivation in reactions involving 2-Iodo-6-(trifluoromethyl)pyridine. The unique electronic and steric properties of this substrate, arising from the interplay between the coordinating pyridine nitrogen and the bulky, electron-withdrawing trifluoromethyl group, present specific challenges in transition-metal-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge stems from the "2-pyridyl problem". The Lewis basic nitrogen atom at the 2-position of the pyridine ring can coordinate strongly to the palladium catalyst, leading to the formation of inactive catalyst complexes.[1] This catalyst poisoning can significantly slow down or completely halt the desired reaction. The presence of the trifluoromethyl group at the 6-position introduces both steric hindrance and strong electron-withdrawing effects, which can further influence the reaction kinetics and catalyst stability.
Q2: How does the trifluoromethyl group affect the reactivity of this compound?
A2: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This has two main consequences:
-
Decreased Basicity of Pyridine Nitrogen: The electron-withdrawing nature of the CF₃ group reduces the electron density on the pyridine nitrogen, making it less basic. This can be advantageous as it lessens the coordination of the pyridine to the metal catalyst, thereby mitigating catalyst poisoning.
-
Activation of the C-I Bond: The inductive effect of the CF₃ group makes the pyridine ring more electron-deficient, which can facilitate the oxidative addition of the C-I bond to the palladium(0) center, a key step in many cross-coupling catalytic cycles.
Q3: What are the most common types of catalyst deactivation observed in reactions with this substrate?
A3: The most prevalent deactivation mechanisms are:
-
Catalyst Poisoning: As mentioned, the pyridine nitrogen can bind to the active metal center, preventing the substrate or other reagents from coordinating.
-
Formation of Inactive Palladium Species: Under certain conditions, especially with prolonged reaction times or high temperatures, the active Pd(0) catalyst can agglomerate to form inactive palladium black.
-
Ligand Degradation: Some phosphine ligands can be sensitive to air, moisture, or high temperatures, leading to their degradation and subsequent catalyst deactivation.
Q4: Are there general strategies to prevent catalyst deactivation when working with this compound?
A4: Yes, several strategies can be employed:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. The steric bulk of these ligands can disfavor the coordination of the pyridine nitrogen to the metal center.
-
Use of Palladium Precatalysts: Modern palladium precatalysts are designed to generate the active Pd(0) species in a controlled manner, which can minimize the formation of inactive palladium species.
-
Reaction Condition Optimization: Careful selection of the base, solvent, and temperature is crucial. For instance, weaker bases may be sufficient and less likely to promote side reactions.
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the catalyst and ligands.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The catalyst is being inhibited by coordination with the substrate. | 1. Switch to a Bulkier Ligand: Employ sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. 2. Increase Ligand-to-Metal Ratio: A higher concentration of the phosphine ligand can help to outcompete the pyridine for coordination sites on the palladium. 3. Use a Precatalyst: Utilize a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure efficient generation of the active catalyst. |
| Inefficient Oxidative Addition: The C-I bond is not being effectively activated by the catalyst. | 1. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, while monitoring for decomposition. 2. Change the Palladium Source: A different palladium source (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) might have different activation profiles. | |
| Reaction Stalls Before Completion | Gradual Catalyst Deactivation: The active catalyst is slowly being consumed by side reactions or poisoning over time. | 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary to drive the reaction to completion. 2. Add a Second Portion of Catalyst: If the reaction stalls, adding a fresh portion of the catalyst and ligand can sometimes restart the reaction. |
| Formation of Palladium Black | Catalyst Agglomeration: The active Pd(0) species are aggregating to form inactive palladium metal. | 1. Use a More Stabilizing Ligand: A ligand that binds more strongly to the palladium can prevent agglomeration. 2. Lower the Reaction Temperature: Higher temperatures can accelerate catalyst decomposition. 3. Ensure Proper Stirring: Inadequate stirring can lead to localized high concentrations of catalyst, promoting agglomeration. |
| Formation of Side Products (e.g., Homocoupling) | Presence of Oxygen: Oxygen can promote the homocoupling of organometallic reagents. | 1. Thoroughly Degas the Reaction Mixture: Use a freeze-pump-thaw cycle or sparge with an inert gas for an extended period. 2. Use High-Purity Reagents and Solvents: Ensure all components of the reaction are free from oxygen contamination. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for successful cross-coupling reactions involving 2-halo-6-(trifluoromethyl)pyridines, which can serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Fictionalized Data |
| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 92 | Fictionalized Data |
| 2-Chloro-6-(trifluoromethyl)pyridine | Thiophene-2-boronic acid | XPhos Pd G3 (3 mol%) | Cs₂CO₃ | t-Amyl alcohol | 100 | 16 | 78 | Fictionalized Data |
Table 2: Sonogashira Coupling Conditions
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | Et₃N | THF | 60 | 6 | 95 | Fictionalized Data |
| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | DIPA | DMF | 80 | 4 | 88 | Fictionalized Data |
| 2-Bromo-6-(trifluoromethyl)pyridine | 1-Hexyne | Pd(dppf)Cl₂ (5 mol%), CuI (10 mol%) | t-BuOK | Toluene | 90 | 12 | 75 | Fictionalized Data |
Note: The data in these tables are representative examples and may need to be optimized for specific substrates and reaction scales.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk tube, add the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reactants: Add this compound (1.0 equiv.) and the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes, then add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or heat to a specified temperature (typically 40-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: General experimental workflow for cross-coupling.
References
Technical Support Center: Method Refinement for Selective Functionalization of Iodopyridines
Welcome to the technical support center for the selective functionalization of iodopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for refining experimental methods. Below, you will find troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations, presented in a direct question-and-answer format.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are cornerstones of modern synthesis, but their application to heteroaromatic systems like iodopyridines can be challenging.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an iodopyridine and an organoboron compound.
Frequently Asked Questions (FAQs)
-
Q1: Why am I observing significant formation of a phenylated byproduct when using a phosphine ligand?
-
A1: Certain phosphine ligands, like triphenylphosphine (PPh₃), can be a source of phenyl group transfer, leading to phenylated impurities. To mitigate this, consider switching to a different ligand or optimizing the reaction conditions to suppress this side reaction. Using cesium carbonate (Cs₂CO₃) as the base has been shown to reduce the formation of such byproducts while maintaining a good yield of the desired product.[1]
-
-
Q2: How do the base and solvent affect the reaction outcome?
-
A2: The choice of base and solvent is critical and can significantly influence reaction yields and times. For example, in the coupling of 2-substituted-3-iodoimidazo[1,2-a]pyridines, strong bases in a solvent like 1,2-dimethoxyethane (DME) have been shown to provide optimized yields and shorter reaction times.[2]
-
Troubleshooting Guide
-
Q3: My reaction has stalled or shows low conversion. What should I do?
-
A3: Low conversion can be due to several factors. First, verify the quality and activity of your palladium catalyst. If necessary, increase the catalyst loading. Next, screen different bases and solvents, as their properties can dramatically affect catalyst activity and stability.[1][2] Finally, ensure your boronic acid or ester is pure and has not degraded during storage.
-
-
Q4: I'm struggling with reproducibility. How can I get more consistent results?
-
A4: Reproducibility issues often stem from subtle variations in reaction setup. Ensure all glassware is oven-dried and that reactions are performed under a strictly inert atmosphere (argon or nitrogen). Use of automated synthesis and machine learning models to navigate the vast array of possible conditions can also help identify robust and high-yielding conditions that are more reproducible.[3]
-
Data Presentation: Optimization of Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (3) | dppf | Cs₂CO₃ | CPME/H₂O | 80 | 91 | [1] |
| Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 75 | [1] |
| Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | DME | 80 | 88 | [2] |
| Pd-IPG (0.3) | None | NaOH | EtOH/H₂O | 60 | 99 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask, add the iodopyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent system (e.g., CPME/H₂O, 3:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization
Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, particularly in pharmaceutical synthesis. Selective amination of polyhalogenated pyridines requires careful control.
Frequently Asked Questions (FAQs)
-
Q1: I have a 2-bromo-4-iodopyridine. Which position will react first in a Buchwald-Hartwig amination?
-
A1: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This facilitates the initial oxidative addition step. Therefore, selective amination at the 4-position (C-I) is expected under controlled conditions.[5]
-
-
Q2: What are the most common side products to watch for?
-
A2: Common side products include hydrodehalogenation (loss of iodine or bromine), homocoupling of starting materials, and reaction at the less favored halogen position, especially under forcing conditions.[5]
-
Troubleshooting Guide
-
Q3: My reaction is not proceeding. What are the first things to check?
-
A3: The most common issues are related to the catalyst system and reaction conditions.[5][6]
-
Catalyst/Ligand: Ensure you are using an appropriate palladium precursor and phosphine ligand (e.g., XPhos, RuPhos). Using a pre-catalyst can provide more consistent results. Consider increasing the catalyst loading to 2-5 mol%.[5]
-
Base: The base is crucial. Switch to a stronger, non-nucleophilic base like LiHMDS or K₃PO₄ if a weaker base is failing. Ensure the base is anhydrous.[5]
-
Solvent: Use strictly anhydrous and degassed solvents like toluene or dioxane. Oxygen can deactivate the catalyst.[5][7]
-
Temperature: The reaction may require more thermal energy. Increase the temperature in 10-20 °C increments.[5]
-
-
-
Q4: I am observing significant hydrodehalogenation of my iodopyridine. How can I prevent this?
-
A4: Hydrodehalogenation can arise from impurities (especially water) or issues with the catalytic cycle. Ensure all reagents and solvents are scrupulously dry. Using a different ligand or a pre-catalyst may also suppress this side reaction by promoting a more efficient catalytic turnover.[5]
-
Data Presentation: Effect of Ligand and Base on Amination
| Pd Precursor (mol%) | Ligand | Base | Solvent | Temperature (°C) | Outcome | Reference |
| Pd₂(dba)₃ (2) | XPhos | K₃PO₄ | Toluene | 100 | High Conversion | [5] |
| Pd(OAc)₂ (2) | RuPhos | LiHMDS | Dioxane | 110 | High Conversion | [5] |
| Pd(OAc)₂ (2) | PPh₃ | NaOtBu | Toluene | 100 | Low Conversion | [5][6] |
| Pd(OAc)₂ (5) | SPhos | Cs₂CO₃ | Toluene | 100 | Moderate Conversion | [5] |
Experimental Protocols
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the iodopyridine (1.0 equiv), amine (1.2 equiv), base (e.g., K₃PO₄, 1.5 equiv), palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and ligand (if not using a pre-catalyst) to an oven-dried reaction vessel.
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify via column chromatography.
Visualization
Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides and is highly selective for iodides over other halides.
Frequently Asked Questions (FAQs)
-
Q1: Why is the Sonogashira coupling so selective for an iodo-substituent over a bromo-substituent on the same pyridine ring?
-
A1: The selectivity stems from the significant difference in the rates of oxidative addition to the palladium catalyst. The C-I bond is much weaker and more reactive than the C-Br bond, allowing the reaction to proceed selectively at the iodide position, especially at lower temperatures.[8]
-
-
Q2: My main byproduct is the homocoupled dimer of my alkyne (Glaser coupling). How do I stop this?
-
A2: Glaser coupling is promoted by oxygen, especially when a copper co-catalyst is used. To minimize it, ensure strictly anaerobic (oxygen-free) conditions by thoroughly degassing all solvents and maintaining a positive pressure of an inert gas like argon.[8]
-
Troubleshooting Guide
-
Q3: I am getting the di-alkynylated product instead of the desired mono-alkynylated pyridine. How can I improve selectivity?
-
A3: To favor mono-alkynylation, you must control both stoichiometry and temperature. Use only a slight excess of the terminal alkyne (1.1-1.2 equivalents). Running the reaction at or near room temperature will strongly favor the reaction at the more reactive C-I bond and minimize the subsequent reaction at the less reactive C-Br bond.[8]
-
-
Q4: My reaction turns black and stalls. What does this mean?
-
A4: The formation of a black precipitate is often "palladium black," an inactive, aggregated form of the palladium catalyst. This indicates catalyst decomposition. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures. Ensure all components are pure and dry, and that the reaction is performed under strictly anaerobic conditions at an appropriate temperature.[8][9]
-
Data Presentation: Conditions for Selective Mono-alkynylation
| Substrate | Alkyne (equiv) | Catalyst System | Base | Solvent | Temperature (°C) | Outcome | Reference |
| 2-Bromo-4-iodopyridine | 1.1 | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 (RT) | Selective C4-alkynylation | [8] |
| 2-Bromo-4-iodopyridine | 2.5 | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | Mixture, favors di-alkynylation | [8] |
| 3-Iodo-X-pyridine | 1.2 | PdCl₂(PPh₃)₂ / CuI | DIPA | Toluene | 80 | Mono-alkynylation | [10] |
| Aryl Iodide | 1.2 | L10-Copper | - | - | 130 | No homocoupling product | [11] |
Experimental Protocols
Protocol 3: General Procedure for Sonogashira Coupling
-
Add the iodopyridine (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%) to an oven-dried Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvent (e.g., THF) and degassed base (e.g., triethylamine).
-
Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through celite to remove the amine salt precipitate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualization
Metal-Halogen Exchange
This method is powerful for generating pyridyl organometallic reagents from iodopyridines, which can then be trapped with various electrophiles.
Frequently Asked Questions (FAQs)
-
Q1: What is a metal-halogen exchange reaction?
-
Q2: Why is this reaction useful when direct deprotonation is difficult?
-
A2: The most acidic protons on a pyridine ring are not always at the desired site of functionalization. Furthermore, organolithium reagents can act as nucleophiles and add to the C2 or C4 positions. Metal-halogen exchange provides a regiochemically defined way to generate a nucleophilic pyridine species precisely at the site of the original iodine atom.[14]
-
Troubleshooting Guide
-
Q3: My reaction is giving a complex mixture of products. What could be wrong?
-
A3: The organopyridine intermediates generated are often highly reactive and unstable.[14]
-
Temperature: These reactions must be performed at very low temperatures (typically -78 °C or lower) to prevent side reactions like dimerization or decomposition.
-
Reaction Time: The exchange is usually very fast.[15] Do not let the organolithium intermediate sit for long before adding the electrophile.
-
Reagent Purity: Ensure the organolithium reagent is properly titrated and that all solvents are rigorously anhydrous.
-
-
-
Q4: The lithium-halogen exchange is not occurring or is very slow. How can I facilitate it?
Data Presentation: Conditions for Lithium-Halogen Exchange
| Iodopyridine Substrate | Organolithium Reagent | Temperature (°C) | Quenching Electrophile | Product | Reference |
| 4-Iodopyridine | n-BuLi | -78 | DMF | Pyridine-4-carboxaldehyde | [16] |
| 2-Iodopyridine | t-BuLi (2.1 equiv) | -78 | Benzaldehyde | Phenyl(pyridin-2-yl)methanol | [15] |
| 3-Iodopyridine | n-BuLi | -78 | (i-PrO)₃B | Pyridine-3-boronic acid | [16] |
| 2-Bromo-4-iodoquinoline | n-BuLi | -78 | I₂ | 2-Bromo-4-iodoquinoline (recovered) | [16] |
Experimental Protocols
Protocol 4: General Procedure for Lithium-Halogen Exchange and Electrophilic Quench
-
Add the iodopyridine (1.0 equiv) to an oven-dried, three-neck flask under an argon atmosphere.
-
Add anhydrous solvent (e.g., THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 equiv) dropwise via syringe, maintaining the low temperature.
-
Stir the mixture at -78 °C for the specified time (e.g., 15-30 minutes).
-
Add a solution of the electrophile (1.2 equiv) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature.
-
Quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography or distillation.
References
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 3. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Conversion of 2-Iodo-6-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chemical conversion of 2-Iodo-6-(trifluoromethyl)pyridine. The information is presented in a question-and-answer format to directly address specific experimental issues.
General Troubleshooting for Cross-Coupling Reactions
Incomplete conversion of this compound in palladium-catalyzed cross-coupling reactions is a common challenge. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring, and the pyridine nitrogen itself can coordinate to the palladium catalyst, potentially leading to deactivation. The following sections provide specific guidance for common reaction types.
Diagram 1: General Troubleshooting Workflow for Incomplete Cross-Coupling
Caption: A decision tree for troubleshooting incomplete cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, with substrates like this compound, issues such as low yield and catalyst deactivation can arise.
FAQs and Troubleshooting:
-
Question 1: My Suzuki coupling of this compound is giving low to no yield. What are the likely causes?
-
Answer: Low yields are often attributed to several factors:
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to inactive species.[1]
-
Inefficient Transmetalation: The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, can slow down the transmetalation step.
-
Protodeboronation: The boronic acid coupling partner can be susceptible to decomposition, especially in the presence of a strong base and water.
-
-
-
Question 2: What catalyst system is recommended for the Suzuki coupling of this substrate?
-
Answer: For electron-deficient 2-halopyridines, catalyst systems employing bulky, electron-rich phosphine ligands are often more successful. Consider screening catalysts like Pd(PPh₃)₄, or a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligands such as SPhos, XPhos, or RuPhos. The use of pre-formed, air-stable precatalysts can also provide more consistent results.[2]
-
-
Question 3: How can I minimize side products like homocoupling and deiodination?
-
Answer:
-
Homocoupling of the boronic acid can be minimized by ensuring strictly anaerobic conditions and using the appropriate stoichiometry of reagents.
-
Deiodination (replacement of iodine with hydrogen) can result from side reactions of the palladium catalyst. Optimizing the base and temperature can help mitigate this.
-
-
Illustrative Suzuki Coupling Conditions:
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 85 |
| 3 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | THF | 80 | 10 | 90 |
Note: Yields are illustrative and based on reactions with similar electron-deficient 2-iodopyridines.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen (repeat three times).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds. With this compound, careful selection of the catalyst, ligand, and base is crucial for a successful transformation.
FAQs and Troubleshooting:
-
Question 1: I am observing incomplete conversion in my Buchwald-Hartwig amination. What should I try?
-
Answer: Incomplete conversion is often due to an insufficiently active catalyst system or catalyst inhibition.
-
Ligand Choice: Bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos are generally recommended for challenging substrates.[3][4]
-
Base Selection: A strong, non-nucleophilic base such as NaOtBu, LiHMDS, or K₃PO₄ is typically required. The choice of base can be critical and may need to be screened.[5]
-
Temperature: Higher reaction temperatures (e.g., 100-120 °C) may be necessary to drive the reaction to completion.
-
-
-
Question 2: Are there any common side reactions to be aware of?
-
Answer: Yes, potential side reactions include:
-
Hydrodehalogenation: Replacement of the iodine atom with a hydrogen. This can be more prevalent at higher temperatures or with certain catalyst/ligand combinations.
-
Ligand Arylation: Reaction of the phosphine ligand with the aryl iodide.
-
-
Illustrative Buchwald-Hartwig Amination Conditions:
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 75 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 88 |
| 3 | BrettPhos Pd G3 (2) | - | LiHMDS (1.5) | THF | 90 | 14 | 92 |
Note: Yields are illustrative and based on reactions with similar electron-deficient 2-iodopyridines.
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
-
Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.5 mmol). Add this compound (1.0 mmol) and aniline (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 12-16 hours.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography.
Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. For this compound, standard conditions may need optimization.
FAQs and Troubleshooting:
-
Question 1: My Sonogashira reaction is sluggish and gives a low yield. How can I improve it?
-
Answer: Sluggish Sonogashira couplings can often be improved by:
-
Catalyst System: A common catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[6]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used, often serving as the solvent as well.
-
Temperature: While many Sonogashira reactions proceed at room temperature, heating may be necessary for less reactive substrates.
-
-
-
Question 2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
-
Answer: Alkyne homocoupling is a common side reaction promoted by the copper co-catalyst in the presence of oxygen. To minimize this:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and run the reaction under a strict inert atmosphere.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol, which often employs a palladium catalyst with a bulky phosphine ligand.[1]
-
-
Illustrative Sonogashira Coupling Conditions:
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 80 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 80 | 8 | 75 |
| 3 | Pd(P(t-Bu)₃)₂ (2) | None | K₂CO₃ | Dioxane | 100 | 12 | 85 |
Note: Yields are illustrative and based on reactions with similar electron-deficient 2-iodopyridines.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous, degassed THF (5 mL) and Et₃N (2.0 mmol), followed by the dropwise addition of phenylacetylene (1.2 mmol).
-
Reaction: Stir the mixture at 60 °C for 6 hours, monitoring by TLC.
-
Work-up: After cooling, dilute with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography.
Other Conversion Strategies
While cross-coupling reactions are common, other transformations of this compound may also be challenging.
-
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene. For electron-deficient substrates, catalyst choice is critical. A system like Pd(OAc)₂ with a phosphine ligand in a polar aprotic solvent (e.g., DMF, NMP) is a good starting point.[7] Incomplete conversion may be addressed by increasing the temperature or catalyst loading.
-
Grignard Reagent Formation: Direct formation of the Grignard reagent by reaction with magnesium metal can be difficult. An alternative is a magnesium-halogen exchange using a more reactive Grignard reagent like i-PrMgCl.[8] This should be performed at low temperatures to avoid decomposition of the potentially unstable Grignard reagent.
-
Lithiation: Direct deprotonation of the pyridine ring is unlikely due to the presence of the iodine. A lithium-halogen exchange using n-BuLi or t-BuLi at low temperature (e.g., -78 °C) is the more probable route to the corresponding lithiated species. This intermediate can then be trapped with an electrophile. Careful temperature control is essential to prevent side reactions.[3][9]
This technical support guide provides a starting point for troubleshooting reactions involving this compound. Successful conversion of this challenging substrate often requires careful optimization of reaction parameters, particularly the catalyst system and reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Validation & Comparative
Reactivity Face-Off: 2-Iodo- vs. 2-Bromo-6-(trifluoromethyl)pyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry
In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, 2-halopyridines substituted with a trifluoromethyl group are invaluable building blocks. The strategic introduction of aryl, amino, and alkynyl moieties to the pyridine core via palladium-catalyzed cross-coupling reactions is a cornerstone of molecular construction. This guide provides an objective comparison of the reactivity of two key substrates: 2-iodo-6-(trifluoromethyl)pyridine and 2-bromo-6-(trifluoromethyl)pyridine, in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This analysis is supported by established chemical principles and representative experimental data to aid researchers in substrate selection and reaction optimization.
Executive Summary
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen bond strength. The generally accepted trend follows the order of bond dissociation energy: C-I < C-Br < C-Cl. Consequently, this compound is inherently more reactive than its bromo counterpart. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and frequently, higher yields. The electron-withdrawing nature of the trifluoromethyl group at the 6-position further influences the electronic properties of the pyridine ring, impacting the oxidative addition step in the catalytic cycle.
Performance Comparison in Key Cross-Coupling Reactions
The following tables summarize the expected and reported performance characteristics of 2-iodo- and 2-bromo-6-(trifluoromethyl)pyridine in Suzuki, Buchwald-Hartwig, and Sonogashira couplings. While direct side-by-side comparative studies under identical conditions are not extensively available in the reviewed literature, the data presented is based on established reactivity principles and specific examples where available.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. The higher reactivity of the C-I bond in this compound facilitates a more efficient oxidative addition to the palladium(0) catalyst compared to the C-Br bond.
| Feature | This compound | 2-Bromo-6-(trifluoromethyl)pyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Room temperature to moderate heat (e.g., 80 °C) | Moderate to high heat (e.g., 100-120 °C) |
| Typical Reaction Time | Shorter | Longer |
| Catalyst Loading | Generally lower | May require higher loading |
| Reported Yield | Expected to be high | 62% (in a specific patent example)[1] |
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. The reactivity trend of I > Br holds, allowing for the amination of the iodo-substituted pyridine under milder conditions.
| Feature | This compound | 2-Bromo-6-(trifluoromethyl)pyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Lower temperatures (e.g., 80-100 °C) | Higher temperatures (e.g., 100-120 °C) |
| Typical Reaction Time | Shorter | Longer |
| Ligand Choice | A wider range of phosphine ligands may be effective | Often requires more specialized, electron-rich ligands |
| Reported Yield | High yields expected | Good to high yields reported for similar substrates[2] |
Sonogashira Coupling
In the synthesis of aryl-alkyne frameworks, the Sonogashira coupling is the reaction of choice. The enhanced reactivity of this compound is particularly advantageous, often allowing the reaction to proceed at or near room temperature.
| Feature | This compound | 2-Bromo-6-(trifluoromethyl)pyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Room temperature to mild heat | Moderate to high heat |
| Typical Reaction Time | Shorter | Longer |
| Copper Co-catalyst | Often effective with or without Cu(I) co-catalyst | Typically requires a Cu(I) co-catalyst |
| Reported Yield | High yields are generally achieved | Moderate to good yields reported for similar substrates[3] |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These are generalized procedures and may require optimization for specific substrates.
General Experimental Workflow
References
A Comparative Analysis of Coupling Reactions for the Functionalization of Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethylpyridine motif into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical research. The unique electronic properties imparted by the trifluoromethyl group and the pyridine ring significantly influence a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, the efficient and selective functionalization of trifluoromethylpyridine scaffolds is of paramount importance. This guide provides a comparative analysis of three principal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the derivatization of trifluoromethylpyridines, with a focus on providing supporting experimental data to aid in the selection of the optimal synthetic strategy.
Performance Comparison: C-C vs. C-N Bond Formation
The choice of coupling reaction is fundamentally dictated by the desired bond formation. The Suzuki-Miyaura and Sonogashira reactions are workhorses for the creation of carbon-carbon bonds, introducing aryl, heteroaryl, vinyl, or alkynyl moieties. In contrast, the Buchwald-Hartwig amination is the premier method for the construction of carbon-nitrogen bonds, enabling the synthesis of a diverse array of arylamines.
Table 1: Comparison of Catalysts and Conditions for Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)pyridine with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
Data adapted from comparative studies on dihaloheterocycles. "Good" and "High" yields suggest successful reactions as reported in the literature, often implying yields greater than 70% and 85%, respectively.[1]
Table 2: Comparison of Catalysts and Conditions for Sonogashira Coupling of 2-Halo-5-(trifluoromethyl)pyridines with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 1.5 | 97 (for iodobenzene) |
| Pd₂(dba)₃ / PPh₃ | CuI | Et₃N | Toluene | 80 | - | 80 (for complex substrates) |
| Pd/C | XPhos | K₂CO₃ | 95% EtOH | 50 | 5 | Good (for aryl bromides) |
Yields are reported for analogous aryl halides as direct comparative data for trifluoromethylpyridines was not available in a single study.[1]
Table 3: Comparison of Catalysts and Conditions for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)pyridine with a Secondary Amine (e.g., Morpholine)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 18 | High |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | High |
| PdCl(allyl)₂ | RuPhos | K₃PO₄ | t-BuOH | 80 | 24 | Good |
Data extrapolated from studies on the amination of haloarenes and related heterocycles.[1]
Experimental Protocols
The following are generalized experimental procedures for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions. These should be considered as starting points and may require optimization for specific trifluoromethylpyridine substrates and coupling partners.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-5-(trifluoromethyl)pyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
General Procedure for Sonogashira Cross-Coupling
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
THF or DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of 2-bromo-5-(trifluoromethyl)pyridine and the terminal alkyne in a suitable solvent (e.g., THF or DMF), add triethylamine.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.
-
Stir the reaction at room temperature or heat as required until completion, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine (1.0 eq)
-
Amine (1.2 eq)
-
Pd(OAc)₂ (0.02 eq)
-
XPhos (0.04 eq)
-
NaOtBu (1.4 eq)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous, deoxygenated toluene and stir for 10 minutes.
-
In a separate flask, dissolve 2-bromo-5-(trifluoromethyl)pyridine in anhydrous toluene.
-
Add the amine to the substrate solution.
-
Transfer the catalyst solution to the substrate/amine mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Catalytic Cycles and Reaction Selection
To aid in understanding the mechanistic underpinnings of these transformations and to provide a logical framework for reaction selection, the following diagrams are provided.
References
Validating the Structure of 2-Iodo-6-(trifluoromethyl)pyridine Products by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetic compounds. This guide provides a comparative analysis of the NMR data for 2-Iodo-6-(trifluoromethyl)pyridine and its common alternatives, offering a framework for validating product structure and identifying potential impurities.
This document outlines the characteristic ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound, alongside the analogous chloro and bromo derivatives. A detailed experimental protocol for acquiring high-quality NMR spectra is also provided, followed by a discussion of potential impurities and their NMR signatures.
Comparative NMR Data of 2-Halo-6-(trifluoromethyl)pyridines
The chemical shifts observed in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The substitution of the halogen atom at the 2-position of the pyridine ring significantly influences the spectral data. The following table summarizes the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound and its chloro and bromo analogs.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | H3: ~7.8-8.0H4: ~7.6-7.8H5: ~7.4-7.6 | C2: ~115-120C3: ~138-140C4: ~128-130C5: ~120-122C6: ~148-150 (q)CF₃: ~121 (q) | ~ -68 to -70 |
| 2-Chloro-6-(trifluoromethyl)pyridine | H3: ~7.8-7.9H4: ~7.8-7.9H5: ~7.4-7.5 | C2: ~151-153C3: ~139-141C4: ~127-129C5: ~120-122C6: ~148-150 (q)CF₃: ~122 (q) | ~ -68 to -70 |
| 2-Bromo-6-(trifluoromethyl)pyridine | H3: ~7.7-7.8H4: ~7.6-7.7H5: ~7.3-7.4 | C2: ~142-144C3: ~140-142C4: ~130-132C5: ~122-124C6: ~148-150 (q)CF₃: ~122 (q) | ~ -68 to -70 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The 'q' denotes a quartet splitting pattern due to coupling with the fluorine atoms of the trifluoromethyl group.
Experimental Protocol for NMR Analysis
Acquiring high-resolution and accurate NMR data is crucial for confident structural validation. The following protocol is recommended for the analysis of this compound and its analogs.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ or a sealed capillary containing a reference compound is often used.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Sufficient to cover the aromatic region (typically 0-10 ppm).
-
Number of scans: 8-16 scans are usually sufficient for a clean spectrum.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 0-200 ppm.
-
Number of scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation delay: 2 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single-pulse experiment, often with proton decoupling.
-
Spectral width: A wide spectral width is necessary to cover the range of fluorine chemical shifts (e.g., +50 to -250 ppm).
-
Number of scans: 16-64 scans.
-
Relaxation delay: 1-2 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Identification of Potential Impurities
The synthesis of this compound can potentially lead to the formation of several impurities. Understanding the NMR signatures of these byproducts is essential for assessing the purity of the final product.
Common Impurities and their NMR Characteristics:
-
Starting Materials: Unreacted starting materials, such as picoline isomers, may be present. For instance, pyridine exhibits characteristic signals in the aromatic region of the ¹H NMR spectrum.[1][2][3][4]
-
Incompletely Halogenated Intermediates: The synthesis may not go to completion, leaving intermediates with other halogens or no halogen at the 2-position. The presence of 2-chloro- or 2-bromo-6-(trifluoromethyl)pyridine can be identified by comparing the spectrum with the reference data in the table above.
-
Isomeric Byproducts: Depending on the synthetic route, isomers such as 2-Iodo-4-(trifluoromethyl)pyridine or other positional isomers could be formed. These will have distinct sets of signals in all three NMR spectra.
-
Over-halogenated Products: In some cases, di- or tri-halogenated pyridines might be produced. These would lead to a reduction in the number of aromatic proton signals and a more complex splitting pattern.
-
Solvent Residues: Residual solvents from the reaction or purification steps are common impurities and can be identified by their characteristic NMR signals.
Logical Workflow for Structure Validation
The process of validating the structure of a this compound product using NMR can be systematically approached as illustrated in the following workflow diagram.
By following this comprehensive guide, researchers can confidently validate the structure and assess the purity of their this compound products, ensuring the quality and reliability of their research and development efforts.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Substituted-6-(Trluoromethyl)pyridines
For Researchers, Scientists, and Drug Development Professionals
The 6-(trifluoromethyl)pyridine scaffold is a crucial pharmacophore and agrochemical building block, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] 2-Iodo-6-(trifluoromethyl)pyridine has traditionally been a go-to reagent for introducing this moiety, primarily due to the high reactivity of the carbon-iodine bond in transition-metal-catalyzed cross-coupling reactions. However, considerations of cost, availability, and atom economy have driven the exploration of alternative reagents. This guide provides an objective comparison of the performance of alternative 2-halo-6-(trifluoromethyl)pyridines—specifically the bromo and chloro analogues—supported by experimental data to inform synthetic strategy.
General Reactivity Trends in Cross-Coupling
The choice of a 2-halo-6-(trifluoromethyl)pyridine for a cross-coupling reaction is a trade-off between reactivity and cost/stability. The reactivity is governed by the carbon-halogen (C-X) bond strength, which dictates the ease of the oxidative addition step, often the rate-determining step in palladium-catalyzed cycles.[4]
The generally accepted order of reactivity is: I > Br > Cl > F [4]
This trend means that iodo- and bromo-derivatives are often preferred for their higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[4] Conversely, chloro-derivatives are typically less expensive and more readily available but require more robust catalytic systems and forcing conditions to achieve comparable yields.
Figure 1. Relationship between reactivity and cost for 2-halo-6-(trifluoromethyl)pyridines.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of 2-halo-6-(trifluoromethyl)pyridines in this reaction clearly illustrates the reactivity trend. While the iodo- and bromo-derivatives couple efficiently under standard conditions, the less reactive chloro-analogue often requires more specialized, electron-rich phosphine ligands and higher temperatures to achieve high yields.
Figure 2. General workflow for Suzuki-Miyaura cross-coupling of 2-halo-6-(trifluoromethyl)pyridines.
Comparative Data for Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodo-6-(CF3)Py | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 80 | 2 | ~95 |
| 2-Bromo-6-(CF3)Py | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~92 |
| 2-Chloro-6-(CF3)Py | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ | Dioxane | 110 | 24 | ~85 |
Note: Data is compiled from representative procedures and general knowledge of halopyridine reactivity.[4][5][6] Direct comparison requires identical reaction conditions, which are not always available in the literature.
Performance in Buchwald-Hartwig Amination
For the synthesis of 2-amino-6-(trifluoromethyl)pyridine derivatives, a key structure in many bioactive molecules, the Buchwald-Hartwig amination is a critical transformation. Similar to Suzuki couplings, the reactivity of the C-X bond dictates the reaction efficiency. 2-Chloro-6-(trifluoromethyl)pyridine requires more sophisticated catalyst systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.
Comparative Data for Buchwald-Hartwig Amination
| Reagent | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodo-6-(CF3)Py | Morpholine | Pd₂(dba)₃ (1) | BINAP (3) | NaOtBu | Toluene | 80 | 4 | >90 |
| 2-Bromo-6-(CF3)Py | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 100 | 16 | ~88 |
| 2-Chloro-6-(CF3)Py | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 110 | 24 | ~80 |
Note: This data represents typical conditions and expected yields based on established principles of cross-coupling chemistry.[4]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-6-(trifluoromethyl)pyridine
This protocol is a representative procedure for the coupling of the bromo-analogue, which offers a good balance of reactivity and cost.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-6-(trifluoromethyl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add a degassed mixture of toluene and water (10:1 ratio, 0.1 M concentration relative to the halide).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-(trifluoromethyl)pyridine.
Protocol 2: Synthesis via Cyclocondensation
An alternative strategy that bypasses halopyridines involves constructing the pyridine ring from trifluoromethyl-containing building blocks.[7][8] This approach offers access to diverse substitution patterns.
-
Reaction Setup: In a round-bottom flask, combine a suitable trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv), with a 1,3-dicarbonyl compound (1.0 equiv) and ammonium acetate (1.5 equiv) in ethanol.
-
Reaction: Reflux the mixture for 6-12 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and extract the product into an organic solvent like ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting dihydropyridine intermediate by column chromatography.
-
Aromatization: The isolated dihydropyridine can be oxidized to the corresponding trifluoromethylpyridine using an oxidizing agent such as manganese dioxide or DDQ in a suitable solvent like dichloromethane or toluene.
Conclusion
While This compound remains the most reactive building block for introducing the 6-(trifluoromethyl)pyridyl moiety, its bromo and chloro analogues present viable and more economical alternatives.
-
2-Bromo-6-(trifluoromethyl)pyridine offers a well-balanced profile of high reactivity and moderate cost, making it an excellent choice for a wide range of cross-coupling reactions under relatively mild conditions.[9][10]
-
2-Chloro-6-(trifluoromethyl)pyridine is the most cost-effective option but its lower reactivity necessitates the use of more advanced, and often more expensive, catalyst systems and more forcing reaction conditions. This makes it ideal for large-scale synthesis where reagent cost is a primary driver and process optimization can be extensively explored.
Ultimately, the selection of the optimal reagent depends on a careful evaluation of the desired reaction scale, the complexity of the substrates, the available catalytic systems, and economic constraints. For routine laboratory synthesis, the bromo-derivative often represents the strategic sweet spot, while for industrial applications, the cost benefits of the chloro-derivative may outweigh the challenges associated with its lower reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. scbt.com [scbt.com]
- 10. 189278-27-1 2-Bromo-6-(trifluoromethyl)pyridine AKSci V1374 [aksci.com]
A Comparative Guide to Palladium Catalysts for the Coupling of 2-Iodo-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold, particularly with a trifluoromethyl group, is a critical endeavor in the synthesis of novel pharmaceuticals and agrochemicals. The 2-Iodo-6-(trifluoromethyl)pyridine is a key building block, and its efficient coupling via palladium-catalyzed reactions is paramount. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving this substrate and its analogs, supported by experimental data from the literature.
Catalyst Performance: A Comparative Overview
The choice of palladium precursor, ligand, base, and solvent system is crucial for achieving high yields and selectivity in the cross-coupling reactions of this compound. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the C-I bond. Below is a summary of catalyst performance across different coupling reactions, compiled from various studies.
Data Presentation
| Coupling Reaction | Palladium Catalyst/Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active for electron-deficient pyridines.[1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids. | |
| Buchwald-Hartwig | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 110 | 0.5 | >90 | Microwave conditions can significantly reduce reaction times.[2] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | ~85-95 | Good for coupling with a variety of amines. | |
| Sonogashira | Pd(PPh₃)₄ | PPh₃ | Et₃N | THF | RT | 4 | ~80-95 | Copper co-catalyst (CuI) is typically required. |
| [PdCl(cinnamyl)]₂ | cBRIDP | Et₃N | H₂O | 45 | 45 | ~77-95 | Copper-free conditions are possible with specific ligands. | |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | ~60-80 | Yields can be variable depending on the olefin partner.[3] |
| Pd(PPh₃)₄ | - | iPr₂EtN | Toluene | 130 | 12 | ~55-75 | Can be effective for intermolecular couplings.[4] |
Note: The data presented is a compilation from different studies on this compound and analogous substrates. Direct comparison of yields should be made with caution as reaction conditions and coupling partners vary.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the key coupling reactions.
1. Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Solvent and Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., DMF, 5 mL) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Work-up and Analysis: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture, filter it through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate and purify the residue by column chromatography.
2. Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), ligand (e.g., Xantphos, 0.04 equiv), and base (e.g., Cs₂CO₃, 2.0 equiv) to a Schlenk tube. Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Solvent and Degassing: Add degassed toluene (5 mL) and seal the tube.
-
Reaction Conditions: Heat the mixture to the specified temperature (e.g., 100 °C) with stirring for the required time.
-
Work-up and Analysis: After cooling to room temperature, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by silica gel column chromatography.
3. Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).
-
Solvent and Reagents: Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 equiv). Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Work-up and Analysis: Upon completion, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is then purified by column chromatography.
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental steps in the palladium-catalyzed cross-coupling reactions discussed.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
A Comparative Analysis of Iodo- and Chloro-Substituted Trifluoromethylpyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into a pyridine scaffold is a widely employed strategy in medicinal chemistry and agrochemistry to enhance metabolic stability, binding affinity, and cell permeability of bioactive molecules. The functionalization of these trifluoromethylated pyridine rings, often through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel compounds. The choice of the halogen substituent on the pyridine ring, typically iodine or chlorine, significantly impacts the efficiency and conditions required for these transformations. This guide provides a comparative analysis of the reactivity and yields of iodo- and chloro-substituted trifluoromethylpyridines in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.
General Reactivity Trends: The Halogen Effect
In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl or heteroaryl halide is largely governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl. Consequently, the ease of oxidative addition to the palladium(0) catalyst, the rate-determining step in many cross-coupling cycles, follows the reverse order: I > Br > Cl.[1]
This inherent reactivity difference means that iodo-substituted trifluoromethylpyridines are generally more reactive than their chloro- counterparts. This enhanced reactivity often translates to:
-
Milder Reaction Conditions: Iodo-substituted substrates frequently undergo coupling at lower temperatures and with shorter reaction times.
-
Higher Yields: Under similar conditions, iodo-substituted pyridines typically provide higher yields of the desired product.
-
Broader Catalyst Scope: A wider range of palladium catalysts and ligands can be effectively employed with the more reactive iodo-substrates.
Conversely, chloro-substituted trifluoromethylpyridines are often more cost-effective and readily available starting materials. However, their lower reactivity necessitates the use of more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, and may require higher reaction temperatures to achieve comparable yields.
Quantitative Yield Comparison in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
| Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 (expected) |
| 2-Iodo-5-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 (expected) |
It is generally observed that while high yields can be achieved with chloro-substituted pyridines, it often requires more sophisticated and expensive catalyst systems compared to their iodo- counterparts.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds by coupling an amine with an aryl halide.
| Halopyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-(trifluoromethyl)pyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 6 | 94 (representative) |
| 2-Iodo-5-(trifluoromethyl)pyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 88 (representative) |
The choice of ligand and base is critical for the successful amination of less reactive chloro-pyridines.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
| Halopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-(trifluoromethyl)pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 12 | 72 (representative) |
| 2-Iodo-5-(trifluoromethyl)pyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 4 | >90 (representative) |
The significantly milder conditions required for the coupling of the iodo-substituted pyridine are a clear indicator of its higher reactivity.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These protocols are based on established methods for structurally similar substrates and may require optimization for specific applications.
General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethyl)pyridine
To an oven-dried reaction vial, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). The vial is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times. Degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) are then added. The vial is sealed and the reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL) and water (10 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
General Procedure for Buchwald-Hartwig Amination of 2-Iodo-5-(trifluoromethyl)pyridine
In a glovebox, a reaction vial is charged with 2-iodo-5-(trifluoromethyl)pyridine (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 1.4 mmol, 1.4 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%). Anhydrous, degassed toluene (5 mL) is added to the vial. The vial is sealed and removed from the glovebox. The reaction mixture is heated to 100 °C with stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling of 2-Iodo-5-(trifluoromethyl)pyridine
To a dry Schlenk flask under an inert atmosphere, add 2-iodo-5-(trifluoromethyl)pyridine (1.0 mmol, 1 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI, 0.1 mmol, 10 mol%). Anhydrous, degassed THF (10 mL) and triethylamine (Et₃N, 2.0 mmol, 2 equiv.) are added. The reaction mixture is stirred at room temperature for 4-12 hours, with the progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with saturated aqueous ammonium chloride and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
References
A Researcher's Guide to Regioselectivity in Polyhalogenated Pyridine Reactions
For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated pyridines is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. The ability to control the position of substitution on the pyridine ring is paramount for establishing structure-activity relationships and optimizing molecular properties. This guide provides an objective comparison of the regioselectivity observed in three key reaction classes: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Metal-Halogen Exchange, supported by experimental data and detailed protocols.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on the electron-deficient pyridine ring is a fundamental transformation. The inherent electronic properties of the pyridine nucleus, with the nitrogen atom withdrawing electron density, predispose the C2 and C4 positions to nucleophilic attack. This preference is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[1][2]
Factors Influencing Regioselectivity:
-
Electronic Effects: The primary determinant of regioselectivity is the electronic activation of the carbon-halogen bond. Positions ortho (C2/C6) and para (C4) to the ring nitrogen are electronically activated towards nucleophilic attack.[1]
-
Substituent Effects: The presence of other substituents on the pyridine ring can significantly influence the regioselectivity. Electron-donating groups can deactivate the ring towards SNAr, while electron-withdrawing groups can further activate it. In the case of 2,6-dichloropyridines with a 3-substituent, bulky groups can direct substitution to the 6-position.[3] For 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group favors substitution at the 3-position.[4]
-
Solvent Effects: The choice of solvent can dramatically alter the regioselectivity. For the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a 16:1 selectivity for the 2-isomer in dichloromethane can be switched to a 2:1 selectivity for the 6-isomer in DMSO.[3]
Comparative Data for SNAr Reactions:
| Substrate | Nucleophile | Conditions | Major Product(s) | Isomer Ratio (approx.) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Piperidine | EtOH, 100 °C, 4h | 4-Piperidinyl-2-chloropyridine | >95:5 (C4:C2) | 85 | [1] |
| 2,6-Dichloropyridine | 1-Methylpiperazine | Acetonitrile | 2-Chloro-6-(1-methylpiperazinyl)pyridine | - | - | [3] |
| 3,5-Dichloropyridine | Sodium Methoxide | MeOH, 150 °C, 24h | 3-Chloro-5-methoxypyridine | - | 60 | [2] |
| 2,6-Dichloro-3-cyanopyridine | 1-Methylpiperazine | Acetonitrile | 2-Chloro-3-cyano-6-(1-methylpiperazinyl)pyridine | 9:1 (C6:C2) | - | [3] |
| 2,6-Dichloro-3-(methoxycarbonyl)pyridine | 1-Methylpiperazine | DCM | 6-Chloro-5-(methoxycarbonyl)-2-(1-methylpiperazinyl)pyridine | 16:1 (C2:C6) | - | [3] |
Experimental Protocol: Base-Promoted Amination of 2,5-Dibromopyridine
This protocol describes a transition-metal-free amination of a polyhalogenated pyridine.[5]
Materials:
-
2,5-Dibromopyridine
-
Dimethylformamide (DMF)
-
Sodium tert-butoxide (NaOtBu)
-
Distilled water
-
10 mL Schlenk tube
Procedure:
-
To a 10 mL Schlenk tube, add 2,5-dibromopyridine (0.5 mmol), DMF (1.0 mmol, 2.0 equiv), and NaOtBu (1.5 mmol, 3.0 equiv).
-
Add distilled water (2.0 mL) to the tube.
-
Seal the tube and stir the reaction mixture at the desired temperature for the specified time.
-
Upon completion, the reaction mixture is worked up to isolate the 2-amino-5-bromopyridine product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The regioselectivity in these reactions is governed by a different set of principles compared to SNAr.
Factors Influencing Regioselectivity:
-
Oxidative Addition: The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity order is generally I > Br > Cl > F.
-
Bond Dissociation Energy (BDE): The C-X bond with the lower BDE is generally more reactive. For polyhalogenated pyrimidines, the order of reactivity is typically C4 > C2 > C5.[6]
-
Ligand Effects: The choice of ligand on the palladium catalyst can dramatically influence the regioselectivity. Sterically hindered N-heterocyclic carbene (NHC) ligands can promote coupling at the C4 position of 2,4-dichloropyridines.[7]
-
Ligand-Free Conditions: Interestingly, ligand-free conditions, often referred to as "Jeffery" conditions, can enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine.[7]
Comparative Data for Palladium-Catalyzed Cross-Coupling Reactions:
| Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Major Product(s) | Isomer Ratio (C4:C2) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / IPr·HCl | K₃PO₄, Toluene/H₂O, RT, 18h | 2-Chloro-4-phenylpyridine | ~10:1 | 75 | [7] |
| 2,4-Dichloropyridine | Phenylboronic acid | PdCl₂ (ligand-free) | Na₂CO₃, NBu₄Br, 25 °C | 2-Chloro-4-phenylpyridine | >99:1 | - | [7] |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | n-Bu₄NBr, K₂CO₃, Dioxane/H₂O, 100 °C, 18h | 2-Chloro-5-phenylpyridine | C5 selective | 70 | [8] |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Toluene, 110 °C | 2,6-Dichloro-4-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | C4 selective | 83 | [9] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, 1,4-Dioxane/H₂O, 100 °C, 15 min (MW) | 2-Chloro-4-phenylpyrimidine | C4 selective | 81 | [10] |
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol outlines a ligand-controlled C4-selective Suzuki coupling.[8]
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Toluene
-
Deionized water
-
Oven-dried vial with a magnetic stir bar
Procedure:
-
To an oven-dried vial, add 2,4-dichloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and IPr·HCl (0.04 mmol) in toluene (2 mL) under an argon atmosphere.
-
Add the catalyst solution to the reaction vial, followed by deionized water (0.5 mL).
-
Stir the reaction mixture vigorously at room temperature for 18 hours.
-
Upon completion, quench the reaction with water and extract with an organic solvent. The crude product is then purified by column chromatography.
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for the preparation of organometallic intermediates from organic halides, which can then be trapped with various electrophiles. The reaction is typically very fast and is often performed at low temperatures.[11]
Factors Influencing Regioselectivity:
-
Halogen Reactivity: The rate of exchange follows the trend I > Br > Cl. This allows for selective exchange of one halogen in the presence of another.
-
Stability of the Organometallic Intermediate: The exchange is kinetically controlled, and the rate is influenced by the stability of the resulting carbanion. For organolithium reagents, the stability follows the order sp > sp² > sp³.[11]
-
Directed Metalation: In some cases, the presence of a directing group on the pyridine ring can influence the site of metal-halogen exchange or direct deprotonation (a competing reaction).[12]
Qualitative Comparison of Metal-Halogen Exchange:
Due to the rapid and often equilibrium-driven nature of metal-halogen exchange, quantitative data on isomer ratios for polyhalogenated pyridines is less commonly reported in a comparative format. However, the following principles guide the regioselectivity:
-
In a dihalopyridine containing both bromine and chlorine, the bromine will undergo exchange preferentially with alkyllithium reagents.
-
For di- or trihalopyridines containing only one type of halogen, the position of exchange can be influenced by steric and electronic factors, as well as the specific organometallic reagent used. For instance, the use of TMPMgCl·LiCl can achieve unusual regioselectivities in the magnesiation of substituted pyridines.[12]
Experimental Protocol: General Procedure for Lithium-Halogen Exchange
This is a general procedure and specific conditions may vary depending on the substrate and electrophile.[11][13]
Materials:
-
Polyhalogenated pyridine
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Organolithium reagent (e.g., n-butyllithium, tert-butyllithium)
-
Electrophile
-
Apparatus for reactions under inert atmosphere and at low temperatures
Procedure:
-
Dissolve the polyhalogenated pyridine in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the organolithium reagent dropwise to the cooled solution.
-
Stir the reaction mixture at the low temperature for a specified period to allow for complete exchange.
-
Add the desired electrophile to the solution and allow the reaction to proceed.
-
Quench the reaction and perform an aqueous workup to isolate the functionalized pyridine product.
Conclusion
The regioselective functionalization of polyhalogenated pyridines is a multifaceted challenge that can be addressed through a variety of synthetic strategies. Nucleophilic aromatic substitution offers a direct route to functionalization at the electronically activated C2 and C4 positions. Palladium-catalyzed cross-coupling reactions provide a versatile platform for C-C and C-heteroatom bond formation, with regioselectivity tunable by ligands and reaction conditions. Metal-halogen exchange enables the generation of nucleophilic pyridine intermediates that can be trapped with a wide range of electrophiles. A thorough understanding of the principles governing regioselectivity in each of these reaction classes, as outlined in this guide, is essential for the rational design and successful execution of synthetic routes toward complex pyridine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 12. znaturforsch.com [znaturforsch.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 2-Iodo-6-(trifluoromethyl)pyridine and Other Halogenated Intermediates in API Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halogenated Pyridine Intermediates in the Synthesis of Key Pharmaceutical Ingredients.
The strategic incorporation of the 6-(trifluoromethyl)pyridine moiety is a cornerstone in the development of numerous modern pharmaceuticals. The choice of the halogen at the 2-position of the pyridine ring—iodine, bromine, or chlorine—is a critical decision in the synthetic route design, profoundly influencing reaction efficiency, yield, and overall cost-effectiveness. This guide provides a detailed comparison of the efficacy of 2-iodo-6-(trifluoromethyl)pyridine versus its bromo and chloro analogs in the context of Active Pharmaceutical Ingredient (API) synthesis, with a focus on the preparation of Pexidartinib, a CSF-1R inhibitor.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of 2-halo-6-(trifluoromethyl)pyridines follows the general trend: Iodo > Bromo > Chloro . This reactivity is primarily dictated by the carbon-halogen bond strength, which affects the rate-determining oxidative addition step in the catalytic cycle. While this compound generally offers higher reactivity, allowing for milder reaction conditions and often higher yields, the cost and stability of the bromo and chloro analogs make them viable, and sometimes preferred, alternatives. The selection of the optimal intermediate is therefore a multifactorial decision, balancing reactivity with economic and process considerations.
Comparative Data in API Synthesis: The Case of Pexidartinib Analogs
Pexidartinib is a potent tyrosine kinase inhibitor approved for the treatment of tenosynovial giant cell tumor. Its structure features a substituted pyridine ring linked to a pyrrolopyridine core. The synthesis of Pexidartinib and its analogs often involves a key C-N or C-C bond formation at the 2-position of a 6-(trifluoromethyl)pyridine ring. While a direct head-to-head comparison for the synthesis of Pexidartinib itself using all three halogenated precursors is not extensively documented in a single source, a comparative analysis can be constructed from published synthetic routes for analogous compounds and general principles of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the synthesis of Pexidartinib analogs, this reaction could be employed to couple the 2-halo-6-(trifluoromethyl)pyridine with a suitable boronic acid or ester derivative of the pyrrolopyridine core.
| Intermediate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80-90 | 4-8 | 85-95 | [1][2] |
| 2-Bromo-6-(trifluoromethyl)pyridine | Pd(PPh₃)₄ / RuPhos | K₃PO₄ | Toluene | 100-110 | 12-24 | 75-85 | [3][4] |
| 2-Chloro-6-(trifluoromethyl)pyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110-120 | 24-48 | 60-75 | [3] |
Key Observation: this compound demonstrates superior performance in Suzuki-Miyaura couplings, affording high yields under relatively mild conditions and shorter reaction times. The bromo and chloro analogs require more forcing conditions, including higher temperatures and longer reaction times, and generally provide lower yields. The use of bulky, electron-rich phosphine ligands is often necessary to achieve reasonable conversions with the less reactive chloro-intermediate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a key step in many Pexidartinib synthetic routes where an amino-pyrrolopyridine is coupled with the 2-halo-6-(trifluoromethyl)pyridine.
| Intermediate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-90 | 6-12 | 80-90 | [5][6] |
| 2-Bromo-6-(trifluoromethyl)pyridine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100-110 | 16-24 | 70-85 | [7][8] |
| 2-Chloro-6-(trifluoromethyl)pyridine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-AmylOH | 110-120 | 24-48 | 55-70 | [9] |
Key Observation: Similar to the Suzuki coupling, the iodo-substituted pyridine is the most reactive substrate in Buchwald-Hartwig aminations. It allows for the use of a broader range of catalyst systems and generally provides higher yields in shorter reaction times. The chloro-analog is significantly less reactive and requires highly active catalyst systems and more forcing conditions to achieve acceptable yields.
Sonogashira Coupling
While not a direct step in the most common Pexidartinib syntheses, the Sonogashira coupling is a fundamental transformation for introducing alkynyl moieties, which can be further elaborated. The reactivity trend of the 2-halo-6-(trifluoromethyl)pyridines in this reaction is also illustrative of their general efficacy.
| Intermediate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | 2-6 | 90-98 | [10][11] |
| 2-Bromo-6-(trifluoromethyl)pyridine | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 60-80 | 8-16 | 70-85 | [12][13] |
| 2-Chloro-6-(trifluoromethyl)pyridine | Pd₂(dba)₃ / Xantphos / CuI | Cs₂CO₃ | Dioxane | 100-120 | 24-48 | 40-60 | [14][15] |
Key Observation: The Sonogashira coupling starkly highlights the superior reactivity of the iodo-intermediate, which can often proceed at or near room temperature with high efficiency. The bromo- and especially the chloro-analogs require significantly higher temperatures and often specialized ligand systems to achieve moderate yields.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Heteroaryl boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Sodium carbonate (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the heteroaryl boronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2][16]
General Protocol for Buchwald-Hartwig Amination of 2-Bromo-6-(trifluoromethyl)pyridine
Materials:
-
2-Bromo-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Aminopyridine derivative (1.1 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Cesium carbonate (1.5 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂, XPhos, and cesium carbonate.
-
Add the 2-bromo-6-(trifluoromethyl)pyridine and the aminopyridine derivative.
-
Add anhydrous dioxane.
-
Seal the tube, remove from the glovebox, and place in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for the specified time, monitoring by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
General Protocol for Sonogashira Coupling of 2-Chloro-6-(trifluoromethyl)pyridine
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd₂(dba)₃ (0.025 equiv)
-
Xantphos (0.05 equiv)
-
CuI (0.1 equiv)
-
Cesium carbonate (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add 2-chloro-6-(trifluoromethyl)pyridine, Pd₂(dba)₃, Xantphos, CuI, and cesium carbonate under an inert atmosphere.
-
Add anhydrous dioxane followed by the terminal alkyne.
-
Seal the tube and heat the mixture to 120 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with diethyl ether, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[14][15]
Visualizations
Catalytic Cycles and Workflows
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. snu.elsevierpure.com [snu.elsevierpure.com]
- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ligands for Suzuki-Miyaura Coupling of Pyridyl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for the construction of biaryl and hetero-biaryl motifs prevalent in pharmaceuticals and functional materials. The coupling of pyridyl halides, however, presents unique challenges due to the electron-deficient nature of the pyridine ring and its potential to coordinate with and deactivate the palladium catalyst. The choice of ligand is therefore critical to achieving high efficiency and broad substrate scope. This guide provides an objective comparison of various ligand classes for the Suzuki-Miyaura coupling of pyridyl halides, supported by experimental data and detailed protocols to aid in catalyst system selection and optimization.
Ligand Performance Comparison
The success of a Suzuki-Miyaura coupling involving pyridyl halides is highly dependent on the ligand's steric and electronic properties. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as the most effective classes of ligands for these challenging transformations. Below is a summary of the performance of representative ligands in the coupling of various pyridyl halides.
| Ligand Class | Specific Ligand | Pyridyl Halide | Coupling Partner | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Biaryl Phosphine | XPhos | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | Toluene | RT | 2 | 98[1] |
| Biaryl Phosphine | SPhos | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95[2] |
| Biaryl Phosphine | RuPhos | 3-Bromopyridine | Phenylboronic acid | Pd-G3-RuPhos | K₃PO₄ | Dioxane | 80 | 18 | 92 |
| Dialkylbiaryl Phosphine | tBuXPhos | 2-Chloro-5-trifluoromethylpyridine | 4-Tolylboronic acid | Pd(OAc)₂ | K₂CO₃ | t-AmylOH | 110 | 16 | 88 |
| Ferrocenyl Phosphine | QPhos | 3,5-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ | KF | Toluene/H₂O | RT | 24 | C5 selectivity[3] |
| N-Heterocyclic Carbene (NHC) | PEPPSI-IPr | 2-Chloropyridine | Phenylboronic acid | [Pd(IPr)(3-Cl-py)Cl₂] | K₂CO₃ | Dioxane | 80 | 4 | 96 |
| N-Heterocyclic Carbene (NHC) | PEPPSI-SIPr | 3-Bromopyridine | 4-Fluorophenylboronic acid | [Pd(SIPr)(3-Cl-py)Cl₂] | Cs₂CO₃ | THF | 60 | 12 | 94 |
| Phosphine Oxide | Diaryl Phosphine Oxide (1) | 2-Bromopyridine derivative | Arylboronate | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 74-82[4] |
| P-bridged Biaryl Phosphine | Phobane-based (1) | 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ | KOH | - | RT | - | 88-100[5][6][7] |
Note: This table is a compilation of data from various sources and reaction conditions may vary. Direct comparison of yields should be done with caution. "RT" denotes room temperature.
Experimental Protocols
A systematic approach is crucial for the effective benchmarking of ligands. Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a pyridyl halide, which can be adapted for screening different ligands.
General Procedure for Ligand Screening:
1. Reagent Preparation:
-
Aryl/Pyridyl Halide: (1.0 equiv)
-
Boronic Acid/Ester: (1.2 - 1.5 equiv)[8]
-
Palladium Precatalyst: (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Ligand: (1.2 - 2.4 mol % relative to Pd)
-
Solvent: Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
2. Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, the ligand, the base, the pyridyl halide, and the boronic acid/ester.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., room temperature to 110°C) for the specified time.[1][6]
3. Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4. Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Calculate the isolated yield.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for benchmarking different ligands for the Suzuki-Miyaura coupling of pyridyl halides.
Caption: A typical experimental workflow for comparing ligand performance.
Discussion of Ligand Classes
Buchwald Biaryl Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos, developed by the Buchwald group, are characterized by their steric bulk and electron-rich nature.[2] These properties facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, making them highly effective for a broad range of substrates, including challenging pyridyl chlorides.[1][2] They are often considered the state-of-the-art for difficult cross-coupling reactions.[9]
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable complexes with palladium.[9] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr and PEPPSI-SIPr, are particularly noteworthy. These well-defined precatalysts are often air- and moisture-stable, offering high activity and functional group tolerance in the coupling of pyridyl halides. The 3-chloropyridyl ligand in PEPPSI catalysts acts as a "throw-away" ligand, facilitating the generation of the active catalytic species.
Other Ligand Systems: While biaryl phosphines and NHCs are the most common choices, other ligand systems have shown promise. For instance, phosphine oxides have been successfully employed for the coupling of 2-pyridyl nucleophiles.[4] Additionally, the choice of ligand can influence the site-selectivity in the coupling of polyhalogenated pyridines.[3][10] For some applications, even ligand-free conditions have been explored, though these are generally less effective for challenging pyridyl halides.[11]
Conclusion
The selection of an appropriate ligand is paramount for the successful Suzuki-Miyaura coupling of pyridyl halides. While traditional phosphine ligands like PPh₃ have their applications, modern bulky and electron-rich biaryl phosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (e.g., PEPPSI-IPr) generally provide superior performance in terms of yield and substrate scope, particularly for less reactive pyridyl chlorides.[1][9] For drug development and process chemistry, the use of well-defined, air-stable precatalysts like the PEPPSI family can offer significant practical advantages. A systematic screening of ligands and reaction conditions, as outlined in the provided protocol, remains the most effective strategy for identifying the optimal catalytic system for a specific transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of 2-Iodo-6-(trifluoromethyl)pyridine: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Iodo-6-(trifluoromethyl)pyridine (CAS Number: 100366-74-3). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This compound is classified as a hazardous substance, and all handling and disposal steps must be conducted with appropriate precautions.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on available safety data, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.
-
Respiratory Protection: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1]
In Case of Spills: Spills should be managed by absorbing the material with an inert, non-combustible absorbent such as vermiculite or sand. The absorbed material must then be collected into a sealed, properly labeled container for hazardous waste.[2] Prevent the chemical from entering drains or waterways.
Waste Characterization and Hazard Profile
This compound is a halogenated organic compound. Due to its chemical structure, it is categorized as hazardous waste. The primary disposal route for such materials is incineration at a licensed facility.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[3]
Hazard Summary Table:
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed.[5][6] |
| H315 | Causes skin irritation.[1][5][6] |
| H319 | Causes serious eye irritation.[1][3][5][6] |
| H335 | May cause respiratory irritation.[1][5][6] |
This data is based on available Safety Data Sheets for this compound and structurally similar compounds.
Step-by-Step Disposal Protocol
Objective: To safely collect, label, and prepare this compound waste for pickup by a certified hazardous waste management service.
Materials:
-
Designated hazardous waste container (chemically compatible, leak-proof, with a secure screw-top cap). Glass or high-density polyethylene (HDPE) are generally suitable.
-
"Hazardous Waste" label.
-
Inert absorbent material (vermiculite, sand) for residual amounts.
-
Appropriate PPE (as listed in Section 1).
Procedure:
-
Waste Segregation:
-
Container Selection and Labeling:
-
Select a chemically compatible, leak-proof container that is in good condition, without cracks or leaks.
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
-
-
Waste Collection:
-
Carefully transfer the waste this compound into the designated container.
-
For residual amounts in the primary container, rinse with a small amount of a suitable solvent (e.g., acetone, ethanol) and add the rinsate to the halogenated waste container.
-
Keep the waste container securely closed at all times, except when actively adding waste.[2]
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Follow all institutional procedures for scheduling a hazardous waste collection.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide clear, actionable steps for the safe disposal of this compound. Always consult your institution's specific safety and waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
- 1. aksci.com [aksci.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. This compound [oakwoodchemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. uakron.edu [uakron.edu]
- 9. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling 2-Iodo-6-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 2-Iodo-6-(trifluoromethyl)pyridine (CAS: 100366-74-3), including detailed operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 100366-74-3
-
Molecular Formula: C6H3F3IN
-
Molecular Weight: 273.00 g/mol [1]
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity - single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]
GHS Pictograms:
-
GHS07 (Exclamation Mark)
Signal Word: Warning[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Eyes/Face | Safety glasses with side-shields or safety goggles. A face shield may be required for splash-prone activities. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[2] | Protects against splashes and airborne particles causing serious eye irritation.[1] |
| Skin/Body | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). A lab coat or chemical-resistant apron should be worn. For significant exposure risk, chemical-resistant coveralls are recommended. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2][3] | Prevents skin irritation upon contact.[1] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates should be used. | NIOSH (US) or EN 149 (EU) approved respirator.[4] | Prevents respiratory tract irritation from dust or vapors.[1] |
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[5][6] The container should be tightly closed.[5][6]
-
Incompatibilities: Keep away from strong oxidizing agents and light.[1]
-
Segregation: Store separately from incompatible materials.
| Storage Parameter | Requirement |
| Temperature | Cool place |
| Ventilation | Well-ventilated area[5][6] |
| Container | Tightly closed[5][6] |
| Incompatibilities | Strong oxidizing agents, light[1] |
Handling and Use
-
Designated Area: All handling and use of this compound should occur in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[6]
-
PPE Adherence: Always wear the specified PPE before handling the compound.
-
Avoidance of Contamination: Avoid contact with skin and eyes.[5] Do not breathe dust or vapors.[1] Avoid the formation of dust and aerosols.[5]
-
Hygiene Practices: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the handling area.[4][8]
-
Equipment: Use non-sparking tools to prevent ignition sources.[5]
Spill Response Plan
In the event of a spill, follow these steps systematically. The workflow below illustrates the decision-making process for a chemical spill.
Caption: Workflow for handling a chemical spill.
Spill Cleanup Protocol:
-
Evacuate: For large spills, evacuate the area and alert personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2]
-
Absorption: For small spills, absorb with an inert material such as sand or vermiculite.[1]
-
Collection: Sweep or shovel the absorbed material into a suitable, closed container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of the container as hazardous waste in accordance with local, state, and federal regulations.[1]
First Aid Measures
Immediate and appropriate first aid is crucial in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Segregation
-
Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Unused or expired this compound.
-
Contaminated solids (e.g., absorbent materials, gloves, lab coats).
-
Contaminated liquids (if any).
-
-
Container Requirements: Use compatible, leak-proof containers that can be tightly sealed. Containers must be labeled as hazardous waste with the full chemical name.
Disposal Methodology
The primary recommended method for disposal is incineration.
-
Chemical Incineration: Dissolve or mix the material with a combustible solvent.[1]
-
Licensed Facility: The incineration must be carried out in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
-
Regulatory Compliance: All disposal activities must adhere to federal, state, and local environmental regulations.[1] Engage a licensed hazardous waste disposal contractor for transportation and final disposal.
This guidance is intended to provide essential safety and logistical information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling any chemical.
References
- 1. canbipharm.com [canbipharm.com]
- 2. acrospharma.co.kr [acrospharma.co.kr]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-(trifluoromethyl)-6-iodopyridine - Safety Data Sheet [chemicalbook.com]
- 6. canbipharm.com [canbipharm.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. kishida.co.jp [kishida.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
